5-Chloro-6-methoxy-2-naphthaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H9ClO2 |
|---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
5-chloro-6-methoxynaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H9ClO2/c1-15-11-5-3-9-6-8(7-14)2-4-10(9)12(11)13/h2-7H,1H3 |
InChI Key |
MIBRVVWXUBIHDD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)C=O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Chloro-6-methoxy-2-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic pathway for 5-Chloro-6-methoxy-2-naphthaldehyde, a valuable building block in medicinal chemistry and materials science. The synthesis is presented in a two-step process, commencing with the preparation of the key intermediate, 1-chloro-2-methoxynaphthalene, followed by its formylation to yield the target compound. This document includes detailed experimental protocols, tabulated quantitative data, and process diagrams to facilitate understanding and replication in a laboratory setting.
I. Synthetic Strategy Overview
The synthesis of this compound can be efficiently achieved through a two-step sequence. The first step involves the synthesis of the crucial intermediate, 1-chloro-2-methoxynaphthalene. This is followed by a regioselective formylation reaction to introduce the aldehyde functionality at the 2-position of the naphthalene ring system.
Caption: Overall synthetic workflow for this compound.
II. Step 1: Synthesis of 1-Chloro-2-methoxynaphthalene
The preparation of the key intermediate, 1-chloro-2-methoxynaphthalene, is foundational to this synthesis. A robust method involves the methylation of 2-naphthol to form 2-methoxynaphthalene, which is subsequently chlorinated.
Experimental Protocol:
A. Methylation of 2-Naphthol to 2-Methoxynaphthalene:
A common method for the methylation of 2-naphthol involves the use of a methylating agent such as dimethyl sulfate in the presence of a base.
-
In a well-ventilated fume hood, dissolve 2-naphthol in a suitable solvent such as methylene chloride.
-
Add a base, for example, an aqueous solution of sodium hydroxide, to the mixture.
-
Cool the reaction mixture in an ice bath.
-
Slowly add dimethyl sulfate dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 2-methoxynaphthalene, which can be purified by recrystallization or distillation.
B. Chlorination of 2-Methoxynaphthalene:
The chlorination of 2-methoxynaphthalene can be achieved using various chlorinating agents. Sulfuryl chloride (SO₂Cl₂) is an effective reagent for this transformation.[1]
-
Dissolve 2-methoxynaphthalene in an inert solvent like methylene chloride in a flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sulfuryl chloride in the same solvent dropwise to the reaction mixture.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction with water or a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain crude 1-chloro-2-methoxynaphthalene.
-
Purify the product by column chromatography or recrystallization.
Quantitative Data for Step 1:
| Parameter | Value | Reference |
| Starting Material | 2-Naphthol | |
| Intermediate | 2-Methoxynaphthalene | |
| Final Product | 1-Chloro-2-methoxynaphthalene | |
| Purity | >95% (after purification) | [1] |
III. Step 2: Formylation of 1-Chloro-2-methoxynaphthalene
The final step in the synthesis is the introduction of a formyl group onto the 1-chloro-2-methoxynaphthalene intermediate. The Vilsmeier-Haack reaction is a suitable method for this formylation, known for its effectiveness with electron-rich aromatic compounds.[2][3] The electron-donating methoxy group in 1-chloro-2-methoxynaphthalene directs the electrophilic substitution to the C6 position, resulting in the desired this compound.
Caption: Vilsmeier-Haack formylation of 1-Chloro-2-methoxynaphthalene.
Experimental Protocol:
-
In a three-necked flask under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF).
-
Cool the DMF in an ice bath and slowly add phosphorus oxychloride (POCl₃) dropwise with stirring to form the Vilsmeier reagent.
-
After the formation of the reagent, add a solution of 1-chloro-2-methoxynaphthalene in an anhydrous solvent (e.g., dichloromethane) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature or with gentle heating, monitoring its progress by TLC.
-
Once the reaction is complete, pour the mixture into crushed ice and basify with an aqueous solution of sodium hydroxide or sodium carbonate.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the final product by column chromatography on silica gel or by recrystallization.
Quantitative Data for Step 2:
| Parameter | Value | Reference |
| Starting Material | 1-Chloro-2-methoxynaphthalene | |
| Formylating Agent | Vilsmeier Reagent (DMF/POCl₃) | [2][3] |
| Final Product | This compound | |
| Purity | >98% (after purification) |
IV. Conclusion
The described two-step synthesis provides a reliable and scalable route to this compound. The procedures outlined, leveraging common laboratory reagents and techniques, offer a practical approach for researchers in the fields of organic synthesis and drug discovery. Careful control of reaction conditions and appropriate purification methods are crucial for obtaining the target compound in high yield and purity.
References
An In-depth Technical Guide to Naphthaldehyde Derivatives for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of two related naphthaldehyde derivatives: 5-Chloro-6-methoxy-2-naphthaldehyde and 6-Methoxy-2-naphthaldehyde. While the former is a specific, targeted query, the latter is a significantly more researched compound with extensive applications in drug development and diagnostics. This paper will address both, with a detailed focus on the more comprehensively documented 6-Methoxy-2-naphthaldehyde.
Physicochemical Properties
A summary of the key physicochemical properties for both compounds is presented below for easy comparison.
Table 1: Physicochemical Data for this compound
| Property | Value |
| CAS Number | 17579-74-7 |
| Molecular Formula | C₁₂H₉ClO₂ |
| Molecular Weight | 220.65 g/mol |
| Boiling Point | 367.9±42.0 °C (Predicted) |
Table 2: Physicochemical Data for 6-Methoxy-2-naphthaldehyde
| Property | Value | Source |
| CAS Number | 3453-33-6 | [1][2][3][4][5] |
| Molecular Formula | C₁₂H₁₀O₂ | [1][2][4] |
| Molecular Weight | 186.21 g/mol | [3][4][5] |
| Appearance | White to yellow to beige-yellow crystalline solid | [2][6] |
| Melting Point | 81-84 °C | [3] |
| Boiling Point | 340.2 °C at 760 mmHg | [5] |
| Solubility | Soluble in organic solvents like ethanol and dichloromethane; limited solubility in water. | [1] |
| Density | 1.169 g/cm³ | [5] |
| Flash Point | 162.7 °C | [5] |
| Refractive Index | 1.642 | [5] |
Experimental Protocols: Synthesis of 6-Methoxy-2-naphthaldehyde
Several synthetic routes for 6-Methoxy-2-naphthaldehyde have been reported. Below are detailed methodologies for two common approaches.
Synthesis via Grignard Reaction
This method involves the reaction of 2-bromo-6-methoxynaphthalene with an orthoformate ester via a Grignard reagent.
Materials:
-
2-bromo-6-methoxynaphthalene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Triethyl orthoformate
-
Hydrochloric acid (aqueous solution)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.
-
Dissolve 2-bromo-6-methoxynaphthalene in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium turnings to initiate the Grignard reaction.
-
Once the reaction starts, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C and add triethyl orthoformate dropwise.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding a cold aqueous solution of hydrochloric acid.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 6-Methoxy-2-naphthaldehyde.
Synthesis via Bromination and Formylation of 2-Methoxynaphthalene
This two-step process involves the bromination of 2-methoxynaphthalene followed by a formylation reaction.[7]
Step 1: Synthesis of 6-bromo-2-methoxynaphthalene
-
Materials: 2-methoxynaphthalene, glacial acetic acid, bromine, tin powder, water.
-
Procedure:
-
Dissolve 2-methoxynaphthalene in glacial acetic acid in a three-necked flask with mechanical stirring.[7]
-
Cool the solution in an ice bath and slowly add a mixture of bromine and glacial acetic acid dropwise, maintaining the temperature below 30°C.[7]
-
Stir at room temperature for 1 hour after the addition is complete.[7]
-
Add water and slowly heat to reflux.[7]
-
Add tin powder in batches and continue to reflux for 2-3 hours.[7]
-
After cooling, the product can be isolated and purified.
-
Step 2: Synthesis of 6-Methoxy-2-naphthaldehyde
-
Materials: 6-bromo-2-methoxynaphthalene, N,N-dimethylformamide (DMF), n-butyllithium, anhydrous tetrahydrofuran (THF), ethyl acetate.
-
Procedure:
-
Under a nitrogen atmosphere, dissolve 6-bromo-2-methoxynaphthalene in anhydrous THF in a reaction vessel.
-
Cool the vessel and gradually add n-butyllithium solution dropwise, followed by stirring.
-
Add DMF and continue stirring.
-
The resulting oily liquid is then recrystallized from ethyl acetate to obtain the yellow solid product, 6-methoxy-2-naphthaldehyde.
-
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the synthesis of 6-Methoxy-2-naphthaldehyde from 2-methoxynaphthalene.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. 6-メトキシ-2-ナフトアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 6-Methoxy-2-naphthaldehyde | C12H10O2 | CID 76991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. 6-Methoxy-2-naphthaldehyde | 3453-33-6 [chemicalbook.com]
- 7. Method for synthesizing 6-methoxy-2-naphthaldehyde - Eureka | Patsnap [eureka.patsnap.com]
physical and chemical properties of 5-Chloro-6-methoxy-2-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-6-methoxy-2-naphthaldehyde is a substituted naphthaldehyde derivative. Naphthaldehyde and its derivatives are important intermediates in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. The presence of chloro and methoxy substituents on the naphthalene ring is expected to influence the molecule's chemical reactivity and biological properties. This guide provides a summary of the available physical and chemical properties of this compound.
Chemical and Physical Properties
Quantitative data for this compound is limited in publicly available literature. The following tables summarize the available information for the target compound and its close analog, 6-methoxy-2-naphthaldehyde, for comparative purposes.
Table 1: General Properties of this compound
| Property | Value | Source |
| CAS Number | 17579-74-7 | [1] |
| Molecular Formula | C₁₂H₉ClO₂ | [1] |
| Molecular Weight | 220.65 g/mol | [1] |
| IUPAC Name | 5-chloro-6-methoxynaphthalene-2-carbaldehyde |
Table 2: Physical Properties of this compound
| Property | Value | Source |
| Melting Point | Data not available | |
| Boiling Point | Data not available | [1] |
| Solubility | Data not available |
Table 3: Comparative Physical Properties of 6-Methoxy-2-naphthaldehyde (CAS: 3453-33-6)
| Property | Value | Source |
| Melting Point | 81-84 °C | [2] |
| Boiling Point | 196 °C at 10 mmHg | [2] |
| Solubility | Slightly soluble in chloroform and methanol. Limited solubility in water. | [2][3] |
Experimental Protocols
General Synthesis Approach
The synthesis of substituted naphthaldehydes often involves a multi-step process starting from a substituted naphthalene precursor. A plausible synthetic route for this compound could involve the formylation of a 1-chloro-2-methoxynaphthalene derivative. The Vilsmeier-Haack reaction is a common method for introducing an aldehyde group onto an aromatic ring.
Spectroscopic Analysis
Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available in the searched literature. For reference, the following sections describe the expected spectral characteristics based on the analysis of the closely related compound, 6-methoxy-2-naphthaldehyde, and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the aldehyde proton, and the methoxy protons. The chemical shifts and coupling constants of the aromatic protons would be influenced by the positions of the chloro and methoxy substituents. The aldehyde proton would appear as a singlet in the downfield region (around 9-10 ppm). The methoxy protons would appear as a singlet at around 3.9-4.0 ppm.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the 12 carbons in the molecule. The carbonyl carbon of the aldehyde would be significantly downfield (around 190 ppm). The carbons attached to the chlorine and oxygen atoms would also show characteristic chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the region of 1680-1700 cm⁻¹. Other significant peaks would include C-H stretching vibrations of the aromatic ring and the methoxy group, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group.
Mass Spectrometry
The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (220.65 g/mol ). The fragmentation pattern would likely involve the loss of the aldehyde group (CHO), the methoxy group (CH₃O), and the chlorine atom. The isotopic pattern of the molecular ion peak would confirm the presence of one chlorine atom.
Reactivity and Potential Applications
The reactivity of this compound is dictated by the aldehyde functional group and the substituted naphthalene ring.
-
Aldehyde Group: The aldehyde group is susceptible to nucleophilic attack and can undergo a variety of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions to form imines, oximes, and other derivatives.
-
Aromatic Ring: The electron-donating methoxy group and the electron-withdrawing chloro group will influence the regioselectivity of electrophilic aromatic substitution reactions on the naphthalene ring.
Substituted naphthaldehydes are valuable precursors in medicinal chemistry. They have been used in the synthesis of compounds with a range of biological activities, including antimicrobial and anticancer properties. The specific biological role of this compound has not been extensively studied.
Conclusion
This compound is a chemical compound with potential applications in organic synthesis and drug discovery. However, a comprehensive characterization of its physical and chemical properties is not yet available in the public domain. Further experimental investigation is required to fully elucidate its properties and potential uses. Researchers interested in this compound may need to perform their own synthesis and characterization. The information provided in this guide for the closely related 6-methoxy-2-naphthaldehyde can serve as a useful reference point for such studies, keeping in mind the expected differences due to the presence of the chloro substituent.
References
An In-depth Technical Guide on the Structural Analysis of 6-Methoxy-2-naphthaldehyde
Disclaimer: Initial searches for "5-Chloro-6-methoxy-2-naphthaldehyde" did not yield any specific structural or experimental data. The following guide provides a comprehensive structural analysis of the closely related and well-documented compound, 6-Methoxy-2-naphthaldehyde . It is presumed that this is the compound of interest for researchers, scientists, and drug development professionals.
This technical guide offers a detailed examination of the structural characteristics, spectroscopic properties, and synthesis of 6-methoxy-2-naphthaldehyde, a valuable intermediate in organic synthesis.[1] The compound is notably used in the preparation of various derivatives, including chalcones and butan-2-one related compounds.[2][3] It also serves as a diagnostic reagent in tumor studies involving aldehyde dehydrogenase enzymes.[1]
Molecular Structure and Properties
6-Methoxy-2-naphthaldehyde has the molecular formula C₁₂H₁₀O₂ and a molecular weight of 186.21 g/mol .[4] The structure consists of a naphthalene core substituted with a methoxy group at the 6-position and an aldehyde group at the 2-position.
Table 1: Physical and Chemical Properties of 6-Methoxy-2-naphthaldehyde
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀O₂ | [4] |
| Molecular Weight | 186.21 g/mol | [4] |
| Melting Point | 81-84 °C | [2][5] |
| Appearance | White to yellow to orange crystals or powder | [6] |
| CAS Number | 3453-33-6 | [7] |
Crystallographic Data
The crystal structure of 6-methoxy-2-naphthaldehyde has been determined by X-ray diffraction. The compound crystallizes in the orthorhombic space group Pcab.[8] Another source mentions the orthorhombic space group P212121.[1][2][3]
Table 2: Crystal Data and Structure Refinement for 6-Methoxy-2-naphthaldehyde
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [8] |
| Space Group | Pcab | [8] |
| a (Å) | 7.4720(8) | [8] |
| b (Å) | 15.6800(11) | [8] |
| c (Å) | 16.4010(15) | [8] |
| Volume (ų) | 1921.6(3) | [8] |
| Z | 8 | [8] |
| Density (calculated) (Mg/m³) | 1.287 | [8] |
The crystal structure exhibits intermolecular hydrogen bonds of the C-H···O type.[8]
Spectroscopic Analysis
Spectroscopic techniques are crucial for the structural elucidation and characterization of 6-methoxy-2-naphthaldehyde.
Table 3: Spectroscopic Data for 6-Methoxy-2-naphthaldehyde
| Technique | Data | Reference |
| ¹³C NMR | Spectra available | [9] |
| FTIR | Spectra available (cast from CHCl₃) | [9] |
| Mass Spectrometry | Data available | [10] |
Experimental Protocols
Synthesis of 6-Methoxy-2-naphthaldehyde
Several synthetic routes for 6-methoxy-2-naphthaldehyde have been reported. One common method involves the Grignard reaction of 2-bromo-6-methoxynaphthalene with triethylorthoformate.[2][3][5] Another approach starts from 2-methoxynaphthalene, which undergoes bromination and reduction to yield 6-bromo-2-methoxynaphthalene. This intermediate then reacts with N,N-dimethylformamide to produce the final product.[11] A patented method describes the chemical reaction of 6-methoxy-2-naphthalene ethyl ketone with a catalyst in an organic solvent.[12]
Experimental Workflow: Synthesis from 2-Methoxynaphthalene
Caption: Synthesis workflow for 6-methoxy-2-naphthaldehyde.
Computational Analysis
Quantum chemical computations have been employed to study the structure-property relations of 6-methoxy-2-naphthaldehyde, including its second harmonic generation efficiency.[8] Computational studies, such as Density Functional Theory (DFT), are valuable for understanding the electronic properties and reactivity of the molecule.[13]
Applications in Drug Development
6-Methoxy-2-naphthaldehyde serves as a precursor for the synthesis of various biologically active molecules. Its derivatives have been investigated for their anti-inflammatory properties.[5] The aldehyde functionality allows for its use in the synthesis of chalcones, which are known to exhibit a wide range of pharmacological activities.[2][3]
Logical Relationship: From Structure to Application
Caption: Interrelation of analysis, synthesis, and applications.
References
- 1. 6-Methoxy-2-naphthaldehyde | 3453-33-6 [chemicalbook.com]
- 2. 6-甲氧基-2-萘醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. 6-Methoxy-2-naphthaldehyde 98 3453-33-6 [sigmaaldrich.com]
- 6. 6-Methoxy-2-naphthaldehyde, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. researchgate.net [researchgate.net]
- 9. 6-Methoxy-2-naphthaldehyde | C12H10O2 | CID 76991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Benzaldehyde, 2-methoxy- [webbook.nist.gov]
- 11. Method for synthesizing 6-methoxy-2-naphthaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN113651680A - A kind of preparation method of 6-methoxyl group-2-naphthalene carboxaldehyde - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Technical Guide: ¹H and ¹³C NMR Data for 5-Chloro-6-methoxy-2-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
5-Chloro-6-methoxy-2-naphthaldehyde is a substituted naphthalene derivative of interest in medicinal chemistry and materials science. Spectroscopic characterization, particularly through ¹H and ¹³C NMR, is crucial for its unambiguous identification and the confirmation of its chemical structure. This guide aims to fill the current gap in available data by providing a robust, predictive analysis of its NMR spectra.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are based on the known data for 6-methoxy-2-naphthaldehyde, with expected shifts influenced by the addition of a chloro group at the C-5 position.
Predicted ¹H NMR Data
The introduction of a chlorine atom at the C-5 position is expected to deshield the proton at C-4 and have a smaller effect on the other protons of that ring.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CHO | 10.1 - 10.2 | s | - |
| H-1 | 8.3 - 8.4 | s | - |
| H-3 | 7.9 - 8.0 | dd | ~8.5, ~1.5 |
| H-4 | 7.8 - 7.9 | d | ~8.5 |
| H-7 | 7.4 - 7.5 | d | ~9.0 |
| H-8 | 8.0 - 8.1 | d | ~9.0 |
| OCH₃ | 4.0 - 4.1 | s | - |
Solvent: CDCl₃ Reference: TMS (0 ppm)
Predicted ¹³C NMR Data
The aldehyde carbon will be the most downfield signal. The carbon bearing the chlorine (C-5) and the carbons ortho and para to it will show the most significant shifts compared to the parent compound.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| CHO | 192 - 193 |
| C-1 | 137 - 138 |
| C-2 | 134 - 135 |
| C-3 | 130 - 131 |
| C-4 | 128 - 129 |
| C-4a | 129 - 130 |
| C-5 | 130 - 131 |
| C-6 | 158 - 159 |
| C-7 | 106 - 107 |
| C-8 | 125 - 126 |
| C-8a | 132 - 133 |
| OCH₃ | 55 - 56 |
Solvent: CDCl₃ Reference: CDCl₃ (77.16 ppm)
Experimental Protocols
The following is a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra.
Sample Preparation
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
NMR Instrument Parameters
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Temperature: 298 K.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16 to 64, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Temperature: 298 K.
-
Spectral Width: -10 to 220 ppm.
-
Number of Scans: 1024 to 4096, due to the lower natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Perform baseline correction.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
-
Calibrate the ¹³C spectrum by setting the central peak of the CDCl₃ triplet to 77.16 ppm.
-
Integrate the signals in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
Experimental Workflow
Caption: Generalized workflow for NMR spectroscopy.
Conclusion
While experimental data for this compound remains to be published, the predictive ¹H and ¹³C NMR data presented in this guide offer a valuable resource for researchers. The provided tables of expected chemical shifts, along with the detailed experimental protocols and workflow diagrams, should facilitate the synthesis, identification, and further investigation of this compound and its derivatives. It is recommended that this predicted data be used as a reference point and confirmed with experimental data once it becomes available.
Mass Spectrometry of 5-Chloro-6-methoxy-2-naphthaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry of 5-Chloro-6-methoxy-2-naphthaldehyde, a compound of interest in medicinal chemistry and materials science. This document outlines the predicted fragmentation patterns under electron ionization (EI), offers a detailed experimental protocol for its analysis, and presents the expected quantitative data in a clear, tabular format.
Predicted Mass Spectrum Data
The following table summarizes the predicted major ions and their plausible relative abundances for this compound (molecular weight: 220.65 g/mol for the 35Cl isotope) upon electron ionization.
| m/z (mass-to-charge ratio) | Predicted Ion | Plausible Relative Abundance (%) | Notes |
| 222 | [M+2]+• | 30 | Isotopic peak due to 37Cl, confirming the presence of one chlorine atom. |
| 220 | [M]+• (Molecular Ion) | 95 | The molecular ion peak, typically strong for aromatic compounds. |
| 219 | [M-H]+ | 85 | Result of the characteristic loss of a hydrogen atom from the aldehyde group. |
| 205 | [M-CH3]+ | 40 | Fragmentation of the methoxy group by loss of a methyl radical. |
| 192 | [M-CO]+• | 15 | Loss of a neutral carbon monoxide molecule from the molecular ion. |
| 191 | [M-CHO]+ | 60 | Result of α-cleavage, with the loss of the entire aldehyde group. |
| 185 | [M-Cl]+ | 25 | Loss of the chlorine atom. |
| 162 | [M-CHO-CHO]+ | 10 | Subsequent loss of another CO molecule from the [M-CHO]+ fragment. |
| 157 | [M-CH3-CO]+• | 20 | Loss of a carbonyl group after the initial loss of a methyl radical. |
Predicted Fragmentation Pathway
The fragmentation of this compound in an electron ionization mass spectrometer is initiated by the removal of an electron to form a molecular ion [M]+•. This high-energy species then undergoes a series of fragmentation reactions to produce smaller, charged fragments. The primary fragmentation pathways are predicted to involve the loss of the hydrogen atom from the aldehyde group, the entire aldehyde group, the methyl group from the methoxy substituent, and the chlorine atom.
Caption: Predicted EI-MS fragmentation of this compound.
Experimental Protocol: Electron Ionization Mass Spectrometry
This section details a standard operating procedure for the analysis of solid this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.
1. Sample Preparation
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.
-
Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.
2. Instrumentation and Parameters
-
Gas Chromatograph (GC):
-
Injector: Split/splitless injector, operated in splitless mode for high sensitivity.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 10 minutes.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: A solvent delay of 3-5 minutes is recommended to prevent filament damage from the solvent peak.
-
3. Data Acquisition and Analysis
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the data using the instrument's software.
-
Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound.
-
Extract the mass spectrum of the identified peak.
-
Identify the molecular ion peak and characteristic fragment ions.
-
Compare the obtained spectrum with the predicted fragmentation pattern and data library spectra for confirmation.
4. Logical Workflow for Analysis
The following diagram illustrates the logical workflow for the mass spectrometric analysis of this compound.
Caption: Workflow for GC-MS analysis of the target compound.
An In-Depth Technical Guide to the FT-IR Spectrum of 5-Chloro-6-methoxy-2-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 5-Chloro-6-methoxy-2-naphthaldehyde. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted spectrum based on the analysis of its functional groups and data from analogous chemical structures. It also includes a comprehensive experimental protocol for acquiring an actual FT-IR spectrum and a logical workflow for spectral analysis.
Predicted FT-IR Spectral Data
The FT-IR spectrum of this compound is characterized by the vibrational frequencies of its constituent functional groups: an aromatic aldehyde, an aryl chloride, and an aryl methoxy ether on a naphthalene scaffold. The predicted absorption bands, their corresponding vibrational modes, and expected intensities are summarized in the table below.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3100-3000 | Medium | C-H Stretch | Aromatic Ring |
| 2850-2750 | Weak-Medium | C-H Stretch | Aldehyde (Fermi Resonance Doublet) |
| ~2840 | Medium | C-H Stretch | Methoxy (-OCH₃) |
| 1710-1685 | Strong | C=O Stretch | Aromatic Aldehyde |
| 1600-1585 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 1500-1400 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1450 | Medium | C-H Bend (Asymmetric) | Methoxy (-OCH₃) |
| 1275-1200 | Strong | C-O-C Asymmetric Stretch | Aryl Ether |
| 1075-1020 | Medium | C-O-C Symmetric Stretch | Aryl Ether |
| 850-550 | Medium-Strong | C-Cl Stretch | Aryl Chloride |
| 900-675 | Strong | C-H Out-of-Plane Bend | Aromatic Ring |
Note: The exact positions of the peaks can be influenced by the solid-state packing, intermolecular interactions, and the specific sampling method used.
Interpretation of the Spectrum
The FT-IR spectrum provides a molecular "fingerprint" of this compound. Key diagnostic bands include:
-
Aldehyde Group: A strong carbonyl (C=O) stretching band is expected in the 1710-1685 cm⁻¹ region.[1][2][3] The presence of one or two weaker bands between 2850 cm⁻¹ and 2750 cm⁻¹ due to the aldehydic C-H stretching, often appearing as a Fermi resonance doublet, is also a key indicator of the aldehyde functionality.[1][3]
-
Aromatic Naphthalene Ring: The presence of the aromatic system is confirmed by C-H stretching vibrations between 3100 and 3000 cm⁻¹ and multiple C=C stretching bands in the 1600-1400 cm⁻¹ region.[4][5] Strong out-of-plane C-H bending bands between 900 and 675 cm⁻¹ can provide information about the substitution pattern of the naphthalene ring.[4][5]
-
Methoxy Group: The methoxy group will exhibit a C-H stretching vibration around 2840 cm⁻¹ and an asymmetric C-H bending at approximately 1450 cm⁻¹. The strong C-O-C asymmetric and symmetric stretching vibrations are characteristic of an aryl ether and are expected to appear in the 1275-1200 cm⁻¹ and 1075-1020 cm⁻¹ regions, respectively.[6][7]
-
Chloro Group: The C-Cl stretching vibration for an aryl chloride typically appears as a medium to strong band in the 850-550 cm⁻¹ range.[4][8]
Experimental Protocol for FT-IR Analysis
This section details the methodology for obtaining a high-quality FT-IR spectrum of solid this compound.
Objective: To record the mid-infrared spectrum (4000-400 cm⁻¹) of solid this compound.
Materials and Equipment:
-
This compound (solid sample)
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Agate mortar and pestle
-
Potassium bromide (KBr), IR-grade
-
Pellet press
-
Sample holder for KBr pellets
-
Spatula
-
Desiccator for storing KBr
Procedure (KBr Pellet Method):
-
Sample Preparation:
-
Place approximately 1-2 mg of this compound into a clean, dry agate mortar.
-
Add approximately 100-200 mg of dry, IR-grade KBr powder to the mortar. The sample-to-KBr ratio should be roughly 1:100.
-
Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. This minimizes light scattering and produces a higher quality spectrum.
-
-
Pellet Formation:
-
Transfer a portion of the powdered mixture into the collar of a pellet press.
-
Assemble the pellet press and apply pressure according to the manufacturer's instructions (typically 7-10 tons) for a few minutes.
-
Carefully release the pressure and disassemble the press. A transparent or translucent KBr pellet containing the sample should be formed.
-
-
Background Spectrum:
-
Ensure the sample compartment of the FT-IR spectrometer is empty.
-
Record a background spectrum. This will account for atmospheric water and carbon dioxide, as well as any instrumental artifacts.
-
-
Sample Spectrum:
-
Place the KBr pellet into the appropriate sample holder and position it in the sample beam of the spectrometer.
-
Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks and compare their positions and intensities with the predicted values and correlation tables to confirm the structure of the compound.
-
Alternative Method (Attenuated Total Reflectance - ATR):
For a quicker, non-destructive analysis, an ATR-FT-IR accessory can be used.
-
Record a background spectrum with the clean ATR crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
Logical Workflow for FT-IR Analysis
The following diagram illustrates the logical workflow from sample preparation to final spectral interpretation in FT-IR analysis.
Caption: Logical workflow for FT-IR analysis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. m.youtube.com [m.youtube.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
solubility of 5-Chloro-6-methoxy-2-naphthaldehyde in organic solvents
An In-depth Technical Guide on the Solubility of 6-Methoxy-2-naphthaldehyde
Disclaimer: This guide provides information on the solubility of 6-Methoxy-2-naphthaldehyde . Due to a lack of publicly available data for 5-Chloro-6-methoxy-2-naphthaldehyde , this related compound is presented as a reference. The substitution of a chlorine atom on the naphthalene ring will alter the physicochemical properties, including solubility. Therefore, the data herein should not be considered as a direct representation of the solubility of this compound.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a summary of the available solubility data, experimental protocols, and relevant workflows for 6-Methoxy-2-naphthaldehyde.
Quantitative Solubility Data
The following table summarizes the known quantitative solubility of 6-Methoxy-2-naphthaldehyde in water.
| Solvent | Temperature (°C) | Solubility (mg/L) |
| Water | 25 | 150.1[1][2] |
Qualitative Solubility Data
The qualitative solubility of 6-Methoxy-2-naphthaldehyde in various organic solvents is summarized below.
| Solvent | Solubility | Notes |
| Chloroform | Slightly Soluble | |
| Methanol | Slightly Soluble | Sonication may improve dissolution[1][3][4] |
| Ethanol | Soluble | [5] |
| Dichloromethane | Soluble | [5] |
| Ethyl Acetate | Soluble in hot solvent | Used for recrystallization[6][7] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Used as a reaction solvent[6] |
| 1,4-Dioxane | Soluble | Used as a reaction solvent[6] |
Experimental Protocols
Recrystallization of 6-Methoxy-2-naphthaldehyde from Ethyl Acetate
This protocol is based on a method described in a patent for the purification of 6-Methoxy-2-naphthaldehyde and can be used to infer its solubility characteristics in ethyl acetate.[6]
Objective: To purify crude 6-Methoxy-2-naphthaldehyde by recrystallization using ethyl acetate.
Materials:
-
Crude 6-Methoxy-2-naphthaldehyde
-
Ethyl acetate
-
Activated carbon
-
Heating apparatus with temperature control (e.g., heating mantle, hot plate)
-
Reaction flask
-
Stirring apparatus (e.g., magnetic stirrer and stir bar)
-
Filtration apparatus for hot filtration (e.g., heated funnel, fluted filter paper)
-
Ice bath
-
Filtration apparatus for collecting crystals (e.g., Büchner funnel, filter flask)
-
Drying oven
Procedure:
-
Dissolution: In a suitable flask, combine the crude 6-Methoxy-2-naphthaldehyde with ethyl acetate. The typical solid-to-liquid ratio is 1g of crude product to 5-10 mL of ethyl acetate.
-
Heat the mixture to 70°C while stirring until the solid is completely dissolved.
-
Decolorization: Add activated carbon to the solution. The mass of the activated carbon should be approximately 10% of the mass of the crude product.
-
Maintain the temperature at 70°C and continue stirring for 30 minutes.
-
Hot Filtration: Quickly filter the hot solution to remove the activated carbon. It is crucial to keep the solution hot during filtration to prevent premature crystallization.
-
Crystallization: Allow the filtrate to cool to room temperature.
-
Further, cool the filtrate in an ice bath to approximately 5°C.
-
Stir the solution at this temperature for about 3 hours to promote crystallization.
-
Crystal Collection: Collect the crystals by filtration.
-
Drying: Dry the purified crystals in a blowing oven at 45°C for 8 hours.
General Protocol for Determining Solubility of Aromatic Aldehydes via High-Performance Liquid Chromatography (HPLC)
While a specific protocol for 6-Methoxy-2-naphthaldehyde is not detailed in the searched literature, a general method for determining the solubility of aromatic aldehydes using HPLC can be applied.[8]
Objective: To quantitatively determine the solubility of an aromatic aldehyde in a given solvent.
Materials:
-
Aromatic aldehyde (e.g., 6-Methoxy-2-naphthaldehyde)
-
Selected organic solvent
-
Internal standard
-
Methanol or other suitable solvent for dilution
-
HPLC system with a UV detector
-
Syringe filters (e.g., 0.45 µm PES)
-
HPLC vials
-
Analytical balance
-
Vortex mixer and/or sonicator
-
Thermostatically controlled shaker or incubator
Procedure:
-
Calibration Curve Preparation:
-
Prepare a series of standard solutions of the aromatic aldehyde in a suitable solvent (e.g., methanol) at known concentrations.
-
Add a constant concentration of an internal standard to each standard solution.
-
Analyze each standard by HPLC and construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
-
Sample Preparation (Equilibrium Method):
-
Add an excess amount of the aromatic aldehyde to a known volume or mass of the solvent of interest in a sealed vial.
-
Agitate the mixture at a constant temperature for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).
-
Allow the mixture to stand at the same constant temperature for any undissolved solid to settle.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the supernatant (the saturated solution).
-
Filter the supernatant through a syringe filter to remove any undissolved particles.
-
Dilute a known volume of the filtered supernatant with a suitable solvent (e.g., methanol) to bring the concentration within the range of the calibration curve. Add the internal standard at the same concentration used for the calibration standards.
-
Analyze the diluted sample by HPLC.
-
-
Calculation:
-
From the HPLC data, determine the peak area ratio of the aromatic aldehyde to the internal standard.
-
Use the calibration curve to determine the concentration of the aldehyde in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent at that specific temperature.
-
Visualizations
Below are diagrams illustrating the experimental workflows described.
Caption: Recrystallization workflow for 6-Methoxy-2-naphthaldehyde.
Caption: General workflow for determining solubility by HPLC.
References
- 1. 6-Methoxy-2-naphthaldehyde | 3453-33-6 [chemicalbook.com]
- 2. 6-Methoxy-2-naphthaldehyde|lookchem [lookchem.com]
- 3. 6-Methoxy-2-naphthaldehyde CAS#: 3453-33-6 [m.chemicalbook.com]
- 4. 6-Methoxy-2-naphthaldehyde | 3453-33-6 [amp.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. CN113651680A - A kind of preparation method of 6-methoxyl group-2-naphthalene carboxaldehyde - Google Patents [patents.google.com]
- 7. CN102476983A - Synthetic method of 6-methoxy-2-naphthaldehyde - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Theoretical Properties of 5-Chloro-6-methoxy-2-naphthaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 5-Chloro-6-methoxy-2-naphthaldehyde is limited in publicly available literature. This guide provides a comprehensive theoretical overview based on the well-characterized parent compound, 6-methoxy-2-naphthaldehyde, and established principles of physical organic chemistry. The properties of the chloro-substituted derivative are largely predicted and should be confirmed experimentally.
Core Physicochemical Properties
The introduction of a chlorine atom at the 5-position of the naphthalene ring is anticipated to modulate the physicochemical properties of the parent molecule, 6-methoxy-2-naphthaldehyde. These changes are primarily due to the electronegativity and steric bulk of the chlorine atom, which influence intermolecular forces and molecular packing.
Table 1: Comparison of Physicochemical Properties
| Property | 6-Methoxy-2-naphthaldehyde (Experimental Data) | This compound (Predicted) |
| Molecular Formula | C₁₂H₁₀O₂ | C₁₂H₉ClO₂ |
| Molecular Weight | 186.21 g/mol [1] | 220.65 g/mol |
| Melting Point | 81-84 °C | Expected to be higher due to increased molecular weight and polarity. |
| Boiling Point | 340.2 °C at 760 mmHg[2] | Expected to be higher. |
| Appearance | White to off-white crystalline solid[2] | Likely a crystalline solid. |
| Solubility | Soluble in organic solvents such as ethanol and dichloromethane; limited solubility in water.[3] | Similar solubility profile, with a potential slight decrease in polar solvent solubility. |
Predicted Spectral Characteristics
The substitution of a hydrogen atom with chlorine will induce notable shifts in the spectral signatures of the molecule. These predictions are valuable for the characterization of synthesized this compound.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | The aldehyde proton signal is expected to appear as a singlet downfield of 10 ppm. Aromatic protons will exhibit complex splitting patterns, with potential downfield shifts for protons in proximity to the electron-withdrawing chloro and aldehyde groups. |
| ¹³C NMR | The carbonyl carbon of the aldehyde is predicted to have a chemical shift exceeding 190 ppm. The carbon atom bonded to the chlorine (C-5) will exhibit a characteristic shift, and its signal may be broadened. The methoxy carbon signal should appear in the 55-60 ppm range. |
| Infrared (IR) Spectroscopy | A strong absorption band corresponding to the C=O stretch of the aldehyde is expected around 1680-1700 cm⁻¹. A C-O stretching band for the methoxy group should be observable near 1250 cm⁻¹. The C-Cl stretching vibration is anticipated in the fingerprint region (600-800 cm⁻¹). |
| Mass Spectrometry (MS) | The mass spectrum should display a molecular ion peak (M⁺) at m/z 220 and a characteristic isotopic peak (M+2) at m/z 222 with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom. |
Proposed Synthesis and Experimental Workflow
A plausible synthetic route for this compound would likely involve the regioselective chlorination of a 6-methoxynaphthalene derivative, followed by formylation.
Generalized Experimental Protocol
-
Chlorination: A suitable starting material, such as 6-methoxy-2-naphthol, could be subjected to electrophilic chlorination. Reagents like N-chlorosuccinimide (NCS) in an appropriate solvent (e.g., dichloromethane or acetonitrile) would be a standard choice for this transformation. The reaction progress would be monitored by techniques like Thin Layer Chromatography (TLC).
-
Formylation: Following the successful chlorination, the aldehyde group can be introduced at the 2-position. Standard formylation methods include the Vilsmeier-Haack reaction (using a mixture of POCl₃ and DMF) or the Duff reaction (using hexamethylenetetramine in an acidic medium).
-
Purification: The crude product would require purification, typically involving column chromatography over silica gel, followed by recrystallization to yield the pure this compound.
Visualization of the Synthetic Workflow
Caption: A proposed two-step synthesis of this compound.
Potential Biological Activity and Drug Development Context
While specific biological activities for this compound have not been reported, the naphthalene scaffold is a common motif in biologically active compounds, exhibiting anticancer, antifungal, and anti-inflammatory properties.[4][5][6][7] The introduction of halogen atoms is a common strategy in medicinal chemistry to enhance the biological activity of lead compounds.[8] The chlorine atom can participate in halogen bonding, a significant non-covalent interaction that can improve binding affinity to biological targets.[8]
Logical Pathway in Drug Discovery
The exploration of this compound as a potential therapeutic agent would follow a standard drug discovery pipeline.
Caption: A simplified representation of the drug discovery and development process.
References
- 1. 6-Methoxy-2-naphthaldehyde | C12H10O2 | CID 76991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of new naphthalene substituted thiosemicarbazone derivatives as potent antifungal and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational Tools To Model Halogen Bonds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrophilic Substitution of 6-Methoxy-2-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 6-methoxy-2-naphthaldehyde, a key intermediate in the synthesis of various pharmaceuticals. The regioselectivity of these reactions is governed by the interplay of the electron-donating methoxy group and the electron-withdrawing aldehyde group. This document details the theoretical basis for the observed reactivity and provides available experimental data and protocols for key electrophilic substitution reactions, including halogenation.
Introduction: Reactivity and Regioselectivity
The naphthalene ring system is more reactive towards electrophilic attack than benzene. In 6-methoxy-2-naphthaldehyde, the directing effects of the two substituents determine the position of electrophilic substitution.
-
The Methoxy Group (-OCH₃): Located at the C6 position, the methoxy group is a strong activating group and an ortho, para-director. It donates electron density to the naphthalene ring through resonance, stabilizing the arenium ion intermediate formed during electrophilic attack. The positions ortho (C5 and C7) and para (no direct para position in the same ring) to the methoxy group are activated.
-
The Aldehyde Group (-CHO): Situated at the C2 position, the aldehyde group is a deactivating group and a meta-director. It withdraws electron density from the ring, making it less reactive. It directs incoming electrophiles to the positions meta to it (C4, C5, and C7).
The combined influence of these two groups suggests that electrophilic substitution will preferentially occur at the C5 position , which is ortho to the activating methoxy group and meta to the deactivating aldehyde group. The C7 position is also activated by the methoxy group and meta to the aldehyde, but substitution at C5 is generally favored.
Key Electrophilic Substitution Reactions
While specific experimental data for all types of electrophilic substitution on 6-methoxy-2-naphthaldehyde is limited in publicly available literature, we can infer the expected outcomes and provide protocols based on reactions with closely related compounds.
Halogenation
Halogenation, particularly bromination, is a well-documented electrophilic substitution reaction. Based on the directing effects of the substituents, bromination of 6-methoxy-2-naphthaldehyde is expected to yield primarily 5-bromo-6-methoxy-2-naphthaldehyde.
A process for the synthesis of 2-acetyl-5-bromo-6-methoxynaphthalene, a compound structurally similar to the expected product of brominating 6-methoxy-2-naphthaldehyde, has been described. This suggests that direct bromination of the naphthalene core is feasible.
Table 1: Halogenation of a 6-Methoxy-2-acylnaphthalene Derivative
| Starting Material | Reagent | Product | Yield | Reference |
| 2-acetyl-6-methoxynaphthalene | Alkyl acetate, Alkaline alcoholate | 4-(5-bromo-6-methoxy-2-naphthyl)-4-hydroxybut-3-en-2-one (from 2-acetyl-5-bromo-6-methoxynaphthalene) | Not specified | [1] |
Nitration
Nitration is a classic electrophilic aromatic substitution. For 6-methoxy-2-naphthaldehyde, the expected major product of nitration is 5-nitro-6-methoxy-2-naphthaldehyde . The reaction would typically be carried out using a mixture of nitric acid and sulfuric acid at low temperatures.
Sulfonation
Sulfonation of 6-methoxy-2-naphthaldehyde with fuming sulfuric acid is predicted to yield 6-methoxy-2-naphthaldehyde-5-sulfonic acid . The reaction conditions, particularly temperature, can influence the regioselectivity of sulfonation on naphthalene derivatives.[3]
Friedel-Crafts Reactions
Friedel-Crafts acylation and alkylation are important methods for introducing carbon substituents onto aromatic rings. However, the presence of the deactivating aldehyde group on 6-methoxy-2-naphthaldehyde makes these reactions challenging. The reaction conditions for Friedel-Crafts acylation of the related 2-methoxynaphthalene have been studied, with the solvent playing a crucial role in determining the product distribution.[4] For 6-methoxy-2-naphthaldehyde, acylation, if successful, would be expected to occur at the C5 position.
Experimental Protocols
Detailed experimental protocols for the electrophilic substitution of 6-methoxy-2-naphthaldehyde are scarce. The following are representative procedures for related transformations that can serve as a starting point for reaction optimization.
Synthesis of 6-methoxy-2-naphthaldehyde (for context)
A common method for the synthesis of the starting material, 6-methoxy-2-naphthaldehyde, involves the reaction of 2-bromo-6-methoxynaphthalene with n-butyllithium followed by quenching with N,N-dimethylformamide (DMF).
Procedure: To a solution of 2-bromo-6-methoxynaphthalene (0.5 g, 2.11 mmol) in THF (10 mL) at -78° C., was added n-butyllithium (1.69 mL of a 2.5M in hexanes, 4.22 mmol) dropwise and the solution was stirred for 45 min at -78° C. N,N-dimethylformamide (0.31 g, 4.22 mmol) was then added and the reaction was allowed to stir for 15 min at -78° C. The reaction was quenched with saturated aqueous NH₄Cl (10 mL). This solution was extracted with ethyl acetate (3×10 mL). The organic layers were combined, dried with MgSO₄ and concentrated. The resulting residue was chromatographed (silica gel, ether:hexanes, 15:85) to afford 345 mg (88%) of 6-methoxy-2-napthaldehyde as an off-white solid.[5]
Signaling Pathways and Logical Relationships
The regioselectivity of electrophilic substitution on 6-methoxy-2-naphthaldehyde is a direct consequence of the electronic effects of the substituents. These relationships can be visualized as follows:
Caption: Logical workflow of electrophilic substitution on 6-methoxy-2-naphthaldehyde.
The following diagram illustrates a general experimental workflow for carrying out and analyzing an electrophilic substitution reaction on this substrate.
Caption: General experimental workflow for electrophilic substitution.
Conclusion
The electrophilic substitution of 6-methoxy-2-naphthaldehyde is a regioselective process, strongly favoring substitution at the C5 position due to the concerted directing effects of the activating methoxy group and the deactivating aldehyde group. While detailed experimental data for a wide range of electrophilic substitution reactions on this specific substrate are not extensively reported, the principles of electrophilic aromatic substitution and data from closely related compounds provide a solid foundation for predicting reaction outcomes and designing synthetic strategies. Further research is warranted to explore the full scope of electrophilic substitution reactions on this valuable synthetic intermediate.
References
An In-depth Technical Guide to the Chlorination of 6-methoxy-2-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and practical aspects of the chlorination of 6-methoxy-2-naphthaldehyde. While direct, peer-reviewed studies on the specific chlorination of this compound are not extensively available, this document extrapolates from established methodologies for the chlorination of structurally similar aromatic aldehydes and naphthalene derivatives to propose viable synthetic routes. This guide is intended to serve as a foundational resource for researchers and professionals in organic synthesis and drug development.
Introduction
6-methoxy-2-naphthaldehyde is a key intermediate in the synthesis of various pharmacologically active molecules.[1] The introduction of a chlorine atom onto its aromatic scaffold can significantly modulate the physicochemical and biological properties of its derivatives, including metabolic stability, binding affinity, and bioavailability. This guide explores potential pathways for the electrophilic chlorination of 6-methoxy-2-naphthaldehyde, focusing on regioselectivity, reaction conditions, and plausible experimental protocols.
Regioselectivity in Electrophilic Aromatic Substitution
The regiochemical outcome of the chlorination of 6-methoxy-2-naphthaldehyde is governed by the directing effects of the methoxy (-OCH₃) and aldehyde (-CHO) groups. The methoxy group is a strong activating, ortho-, para- directing group due to its resonance electron-donating effect. Conversely, the aldehyde group is a deactivating, meta- directing group due to its inductive and resonance electron-withdrawing effects.
Based on these directing effects, electrophilic attack is most likely to occur at positions ortho or para to the strongly activating methoxy group. The potential sites for chlorination are C1, C5, and C7. Steric hindrance may influence the substitution pattern, with the C5 and C7 positions being potentially more accessible than the C1 position, which is peri to the naphthalene ring system.
Proposed Chlorination Methodologies
Two primary chlorinating agents are proposed for the effective chlorination of 6-methoxy-2-naphthaldehyde: Sulfuryl Chloride (SO₂Cl₂) and N-Chlorosuccinimide (NCS).
Chlorination using Sulfuryl Chloride (SO₂Cl₂)
Sulfuryl chloride is a versatile reagent for the chlorination of aromatic compounds.[2][3] The reaction can proceed via either an electrophilic or a radical pathway, depending on the reaction conditions. For the chlorination of an electron-rich aromatic system like 6-methoxy-2-naphthaldehyde, an electrophilic pathway is generally favored.
3.1.1. Proposed Experimental Protocol with Sulfuryl Chloride
-
Materials: 6-methoxy-2-naphthaldehyde, Sulfuryl chloride (SO₂Cl₂), Dichloromethane (CH₂Cl₂), Anhydrous Aluminum Chloride (AlCl₃) (optional, as a Lewis acid catalyst), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve 6-methoxy-2-naphthaldehyde (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
If a catalyst is used, add anhydrous aluminum chloride (0.1-1.2 equivalents) portion-wise, ensuring the temperature remains low.[4]
-
Slowly add a solution of sulfuryl chloride (1.0-1.2 equivalents) in dichloromethane dropwise to the cooled reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
3.1.2. Quantitative Data from Analogous Reactions
| Reactant | Chlorinating Agent | Catalyst | Product | Yield | Reference |
| o-Cresol | SO₂Cl₂ | None | 4-chloro-o-cresol | 84% | [5] |
| Phenol | PIFA/AlCl₃ | AlCl₃ | ortho-chlorophenol | High (not specified) | [4] |
Table 1: Examples of yields from analogous chlorination reactions.
Chlorination using N-Chlorosuccinimide (NCS)
N-Chlorosuccinimide (NCS) is a milder and more selective chlorinating agent for electron-rich aromatic compounds.[6][7][8] It is considered a source of an electrophilic chlorine atom ("Cl⁺").
3.2.1. Proposed Experimental Protocol with N-Chlorosuccinimide
-
Materials: 6-methoxy-2-naphthaldehyde, N-Chlorosuccinimide (NCS), Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂), Acetic acid (optional, as a catalyst).
-
Procedure:
-
Dissolve 6-methoxy-2-naphthaldehyde (1 equivalent) in acetonitrile or dichloromethane in a round-bottom flask.
-
Add N-Chlorosuccinimide (1.0-1.2 equivalents) to the solution.
-
If desired, add a catalytic amount of acetic acid.
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 40-50 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizing the Reaction Pathways
The following diagrams illustrate the proposed experimental workflow and the general mechanism for electrophilic aromatic chlorination.
References
- 1. 6-Methoxy-2-naphthaldehyde | 3453-33-6 [chemicalbook.com]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]
- 6. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 7. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]
- 8. Chlorination - Common Conditions [commonorganicchemistry.com]
Methodological & Application
Application Notes and Protocols for 5-Chloro-6-methoxy-2-naphthaldehyde in Medicinal Chemistry
Disclaimer: Direct experimental data on the medicinal chemistry applications of 5-Chloro-6-methoxy-2-naphthaldehyde is limited in publicly available literature. The following application notes and protocols are based on the known reactivity of naphthaldehydes and the biological activities of structurally related compounds. These are intended to serve as a starting point for researchers and are not based on established experimental findings for this specific compound.
Introduction
This compound is a substituted naphthaldehyde derivative that holds potential as a versatile building block in medicinal chemistry. The naphthalene scaffold is a common feature in many biologically active compounds, and the presence of chloro and methoxy substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of the final molecules. The aldehyde functional group serves as a key handle for a variety of chemical transformations, allowing for the synthesis of diverse compound libraries for drug discovery.
The chloro group can enhance membrane permeability and metabolic stability, while the methoxy group can modulate receptor binding and solubility. This combination of features makes this compound an attractive starting material for the synthesis of novel therapeutic agents.
Potential Applications in Medicinal Chemistry
Based on the reactivity of the aldehyde group and the known biological activities of similar naphthalenic structures, this compound could be a valuable precursor for the synthesis of compounds targeting a range of therapeutic areas:
-
Anticancer Agents: The naphthaldehyde moiety can be elaborated into various heterocyclic systems known to possess antiproliferative properties. For instance, it can serve as a precursor for chalcones, quinolines, and other scaffolds that have demonstrated cytotoxic effects against various cancer cell lines.
-
Anti-inflammatory Agents: Naphthalene derivatives are found in several non-steroidal anti-inflammatory drugs (NSAIDs). The aldehyde can be converted to carboxylic acids, amides, or other functional groups to explore potential anti-inflammatory activity.
-
Antimicrobial Agents: The aromatic and lipophilic nature of the naphthalene ring, combined with the potential for diverse functionalization, makes it a suitable scaffold for the development of new antibacterial and antifungal agents.
-
Fluorescent Probes: Naphthaldehyde derivatives are known to be useful in the development of fluorescent probes for biological imaging and assays due to their inherent fluorescence.
Experimental Protocols
The following are generalized protocols for the synthesis of potential drug-like molecules starting from this compound. Researchers should optimize these protocols for their specific target molecules.
Protocol 1: Synthesis of Chalcone Derivatives
Chalcones are a class of compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties. They are typically synthesized via a Claisen-Schmidt condensation between an aldehyde and an acetophenone.
Reaction Scheme:
Materials:
-
This compound
-
Substituted acetophenone (e.g., 4'-hydroxyacetophenone)
-
Ethanol
-
Aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Magnetic stirrer and hotplate
-
Round bottom flask
-
Reflux condenser
-
Buchner funnel and filter paper
Procedure:
-
Dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol in a round bottom flask.
-
Slowly add an aqueous solution of NaOH or KOH (e.g., 10-20%) to the stirred solution at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid product using a Buchner funnel, wash with cold distilled water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol 2: Synthesis of Schiff Base Derivatives
Schiff bases are formed by the condensation of a primary amine with an aldehyde. They are known to exhibit a variety of biological activities, including antimicrobial and anticancer effects.
Reaction Scheme:
Materials:
-
This compound
-
Primary amine (e.g., aniline or a substituted aniline)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Magnetic stirrer
-
Round bottom flask
-
Reflux condenser
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol or methanol in a round bottom flask.
-
Add the primary amine (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-6 hours (monitor by TLC).
-
Allow the reaction mixture to cool to room temperature. The Schiff base may precipitate out of the solution.
-
If precipitation occurs, filter the solid, wash with cold solvent, and dry.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography or recrystallization.
-
Characterize the synthesized Schiff base using spectroscopic methods.
Data Presentation
As no direct experimental data for this compound derivatives are available, the following table is a hypothetical representation of how quantitative data for synthesized compounds could be presented.
Table 1: Hypothetical Biological Activity Data for Derivatives of this compound
| Compound ID | Derivative Type | Target | Assay | IC₅₀ (µM) |
| Cpd-1 | Chalcone | MCF-7 (Breast Cancer Cell Line) | MTT Assay | 15.2 |
| Cpd-2 | Chalcone | A549 (Lung Cancer Cell Line) | MTT Assay | 22.5 |
| Cpd-3 | Schiff Base | E. coli | MIC Assay | 32 |
| Cpd-4 | Schiff Base | S. aureus | MIC Assay | 18 |
Visualizations
The following diagrams illustrate the potential synthetic pathways and logical relationships in the application of this compound.
The Role of 5-Chloro-6-methoxy-2-naphthaldehyde as a Pharmaceutical Intermediate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
5-Chloro-6-methoxy-2-naphthaldehyde is a substituted naphthaldehyde derivative with potential as a key intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring a naphthalene core with chloro, methoxy, and aldehyde functional groups, offers multiple reaction sites for the construction of complex molecules with diverse biological activities. While direct and extensive literature on the specific applications of this compound is limited, its structural similarity to the well-documented intermediate, 6-methoxy-2-naphthaldehyde, allows for the extrapolation of its potential uses in drug discovery and development. This document provides detailed application notes and protocols based on established synthetic methodologies for analogous compounds, offering a valuable resource for researchers exploring the utility of this and similar intermediates.
The primary analogue, 6-methoxy-2-naphthaldehyde, is a crucial building block in the synthesis of Nabumetone, a non-steroidal anti-inflammatory drug (NSAID). Therefore, a primary projected application of this compound is in the generation of novel NSAID candidates. The introduction of a chloro group can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compound, potentially leading to improved efficacy, selectivity, or a modified side-effect profile.
Application Notes
The aldehyde functional group of this compound is a versatile handle for a variety of chemical transformations, including:
-
Reductive Amination: To introduce amine functionalities and build diverse side chains.
-
Wittig and Horner-Wadsworth-Emmons Reactions: For the formation of carbon-carbon double bonds, enabling the synthesis of stilbene and chalcone derivatives, which are known to possess anticancer, anti-inflammatory, and antioxidant properties.
-
Aldol Condensation: To create larger, more complex carbon skeletons, as seen in the synthesis of Nabumetone from its parent naphthaldehyde.
-
Oxidation and Reduction: To access the corresponding carboxylic acid and alcohol derivatives, respectively, which can serve as further synthetic intermediates.
The chloro and methoxy substituents on the naphthalene ring can modulate the electronic properties of the molecule and provide opportunities for further functionalization through nucleophilic aromatic substitution or other cross-coupling reactions.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of derivatives from 6-methoxy-2-naphthaldehyde and are proposed as starting points for the utilization of this compound.
Protocol 1: Synthesis of a Chalcone Derivative
This protocol outlines the Claisen-Schmidt condensation of this compound with an acetophenone to yield a chalcone derivative. Chalcones are a class of compounds with a wide range of biological activities.
Reaction Scheme:
Materials:
-
This compound
-
Substituted Acetophenone (e.g., 4'-hydroxyacetophenone)
-
Ethanol
-
Aqueous Sodium Hydroxide (10%)
-
Hydrochloric Acid (1 M)
-
Stirring apparatus
-
Reaction flask
-
Ice bath
Procedure:
-
Dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol in a reaction flask.
-
Cool the mixture in an ice bath with constant stirring.
-
Slowly add aqueous sodium hydroxide solution dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water and acidify with 1 M HCl.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Data Presentation:
| Reactant 1 | Reactant 2 | Product | Yield (%) | Purity (%) |
| This compound | 4'-hydroxyacetophenone | (E)-1-(4-hydroxyphenyl)-3-(5-chloro-6-methoxy-2-naphthyl)prop-2-en-1-one | 85-95 | >95 |
Protocol 2: Synthesis of a Nabumetone Analogue
This protocol describes a potential pathway to a novel analogue of Nabumetone starting from this compound, involving an aldol condensation followed by a reduction step.
Reaction Scheme:
Materials:
-
This compound
-
Acetone
-
Sodium Hydroxide
-
Ethanol
-
Palladium on Carbon (Pd/C, 10%)
-
Hydrogen Gas
-
Reaction flask
-
Stirring apparatus
-
Hydrogenation apparatus
Procedure:
Step 1: Aldol Condensation
-
In a reaction flask, dissolve this compound (1 equivalent) in a mixture of acetone and ethanol.
-
Add a catalytic amount of sodium hydroxide.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
After completion, neutralize the reaction with a dilute acid and remove the solvent under reduced pressure.
-
The resulting crude aldol adduct can be purified by column chromatography.
Step 2: Reduction
-
Dissolve the purified aldol adduct in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C.
-
Pressurize the vessel with hydrogen gas (typically 50 psi).
-
Stir the reaction at room temperature until the uptake of hydrogen ceases.
-
Filter the catalyst through a pad of celite and concentrate the filtrate to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Data Presentation:
| Starting Material | Intermediate | Final Product | Overall Yield (%) | Purity (%) |
| This compound | Aldol Adduct | 4-(5-chloro-6-methoxy-2-naphthyl)butan-2-one | 70-80 | >98 |
Visualizations
The following diagrams illustrate the synthetic pathways and experimental workflows described.
Application Notes and Protocols: Derivatization of 5-Chloro-6-methoxy-2-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 5-Chloro-6-methoxy-2-naphthaldehyde, a key intermediate for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. This document outlines a proposed synthetic pathway for the starting material and details protocols for its subsequent derivatization through common aldehyde reactions.
I. Synthesis of this compound
Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound.
II. Derivatization Protocols
The aldehyde functional group of this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives. Below are detailed protocols for three common derivatization reactions.
Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Compounds
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. This reaction is pivotal for forming new carbon-carbon double bonds.
Experimental Workflow:
Application Notes and Protocols: Reactions of the Aldehyde Group in 5-Chloro-6-methoxy-2-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key chemical transformations of the aldehyde functional group in 5-Chloro-6-methoxy-2-naphthaldehyde. This versatile building block is of significant interest in medicinal chemistry and materials science, and the derivatization of its aldehyde moiety opens up a vast chemical space for the synthesis of novel compounds with potential biological activity.
Introduction
This compound is a substituted naphthaldehyde derivative. The naphthalene core is a privileged scaffold in drug discovery, appearing in numerous approved drugs. The aldehyde group at the 2-position is a versatile functional handle that can be readily converted into a wide array of other functionalities, making this molecule an attractive starting material for the synthesis of compound libraries. The chloro and methoxy substituents on the naphthalene ring can influence the reactivity of the aldehyde and the biological activity of the resulting derivatives.
This document outlines protocols for several common and synthetically useful reactions of the aldehyde group:
-
Reduction to an Alcohol: Conversion of the aldehyde to a primary alcohol.
-
Oxidation to a Carboxylic Acid: Formation of the corresponding naphthoic acid.
-
Reductive Amination: Synthesis of secondary and tertiary amines.
-
Wittig Reaction: Formation of a carbon-carbon double bond (alkene).
-
Knoevenagel Condensation: A carbon-carbon bond-forming reaction with active methylene compounds.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the transformation of this compound. Please note that yields are representative and may vary depending on the specific substrate and reaction scale.
| Reaction Type | Reagents and Conditions | Product Functional Group | Typical Yield (%) |
| Reduction | Sodium borohydride (NaBH₄), Methanol (MeOH), 0 °C to room temperature (rt) | Primary Alcohol | >95 |
| Oxidation | Sodium chlorite (NaClO₂), Monosodium phosphate (NaH₂PO₄), 2-methyl-2-butene, t-BuOH/H₂O, rt | Carboxylic Acid | 85-95 |
| Reductive Amination | Amine (R-NH₂), Sodium triacetoxyborohydride (STAB), Dichloroethane (DCE), rt | Secondary Amine | 70-90 |
| Wittig Reaction | Phosphonium ylide (Ph₃P=CHR), Tetrahydrofuran (THF), rt | Alkene | 60-85 |
| Knoevenagel Condensation | Active methylene compound (e.g., malononitrile), Piperidine, Ethanol (EtOH), reflux | α,β-Unsaturated system | 80-95 |
Experimental Protocols
Reduction of this compound to (5-Chloro-6-methoxy-naphthalen-2-yl)methanol
This protocol describes the reduction of the aldehyde to the corresponding primary alcohol using sodium borohydride.
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of deionized water.
-
Acidify the mixture to pH ~5-6 with 1 M HCl.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Oxidation of this compound to 5-Chloro-6-methoxy-2-naphthoic acid
This protocol details the oxidation of the aldehyde to a carboxylic acid using the Pinnick oxidation.
Materials:
-
This compound
-
tert-Butanol (t-BuOH)
-
2-Methyl-2-butene
-
Sodium chlorite (NaClO₂)
-
Monosodium phosphate (NaH₂PO₄)
-
Deionized water
-
Sodium sulfite (Na₂SO₃)
-
1 M Sodium hydroxide (NaOH)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Erlenmeyer flask, magnetic stirrer.
Procedure:
-
In an Erlenmeyer flask, dissolve this compound (1.0 eq) in a mixture of t-BuOH and 2-methyl-2-butene.
-
In a separate flask, prepare an aqueous solution of sodium chlorite (4.0 eq) and monosodium phosphate (4.0 eq).
-
Slowly add the aqueous solution to the stirred solution of the aldehyde at room temperature.
-
Stir the biphasic mixture vigorously for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and quench the excess oxidant by adding an aqueous solution of sodium sulfite.
-
Make the aqueous layer basic (pH > 10) with 1 M NaOH and extract with a small amount of ethyl acetate to remove any non-acidic impurities.
-
Acidify the aqueous layer to pH ~2-3 with 1 M HCl, which should result in the precipitation of the carboxylic acid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the product.
Reductive Amination of this compound
This protocol describes the synthesis of a secondary amine via reductive amination.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, 1.1 eq)
-
Sodium triacetoxyborohydride (STAB, 1.5 eq)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere.
Procedure:
-
To a solution of this compound (1.0 eq) in dichloroethane, add the primary amine (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction under a nitrogen atmosphere at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Extract the mixture with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General reaction pathways for the aldehyde group.
Caption: A generalized experimental workflow.
Caption: Decision tree for reaction selection.
Application Notes and Protocols for Condensation Reaction with 5-Chloro-6-methoxy-2-naphthaldehyde
Abstract
This document provides a detailed protocol for the synthesis of a chalcone derivative via a Claisen-Schmidt condensation reaction between 5-Chloro-6-methoxy-2-naphthaldehyde and 4-hydroxyacetophenone. Chalcones are a class of compounds that serve as precursors for various flavonoids and exhibit a wide range of biological activities. The synthesized chalcone in this protocol, (E)-3-(5-chloro-6-methoxy-2-naphthalenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one, is of interest for its potential pharmacological applications, particularly in the modulation of cellular signaling pathways such as the NF-κB pathway. This document outlines the necessary reagents, equipment, and a step-by-step procedure for the synthesis and purification of this target molecule. Additionally, it includes a summary of the reaction parameters and a visual representation of the experimental workflow and a key signaling pathway targeted by such chalcone derivatives.
Introduction
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are pivotal intermediates in the biosynthesis of flavonoids and isoflavonoids. These compounds have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anti-inflammatory, anticancer, and antioxidant activities. The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone.
This application note details a specific protocol for the condensation of this compound with 4-hydroxyacetophenone to yield (E)-3-(5-chloro-6-methoxy-2-naphthalenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one. The presence of the chloro and methoxy substituents on the naphthaldehyde moiety is anticipated to influence the biological activity of the resulting chalcone. A significant body of research indicates that chalcones can modulate key cellular signaling pathways, including the NF-κB pathway, which is critically involved in inflammation and cancer. By inhibiting the NF-κB signaling cascade, these compounds can suppress the expression of pro-inflammatory and pro-survival genes.[1][2][3][4][5]
Experimental Protocol: Claisen-Schmidt Condensation
This protocol is adapted from established procedures for the synthesis of analogous chalcone derivatives.[6][7]
2.1. Materials and Reagents
-
This compound
-
4-Hydroxyacetophenone
-
Potassium Hydroxide (KOH)
-
Ethanol (anhydrous)
-
Deionized Water
-
Hydrochloric Acid (6 N)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Standard laboratory glassware
2.2. Reaction Procedure
-
In a 50 mL round-bottom flask, dissolve 1 mmol of 4-hydroxyacetophenone in 10 mL of anhydrous ethanol.
-
To this solution, add 1 mmol of this compound.
-
Cool the reaction mixture to approximately 0-2°C using an ice bath.
-
While stirring, slowly add 1 mL of a 50% aqueous potassium hydroxide (KOH) solution to the cooled mixture.
-
Continue stirring the reaction mixture at room temperature for 20 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, pour the reaction mixture into 30 mL of ice-cold water.
-
Acidify the resulting solution to a pH of 3 by the dropwise addition of 6 N hydrochloric acid (HCl). This will cause the chalcone product to precipitate.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crude product thoroughly with deionized water to remove any inorganic impurities.
-
The crude solid can be further purified by recrystallization from a suitable solvent such as ethanol to yield the pure (E)-3-(5-chloro-6-methoxy-2-naphthalenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one.
Data Presentation
The following table summarizes the key quantitative data for the described Claisen-Schmidt condensation reaction. The yield is based on analogous reactions reported in the literature.[6]
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Amount Used | Catalyst (KOH) | Solvent (Ethanol) | Reaction Time (h) | Yield (%) |
| This compound | C₁₂H₉ClO₂ | 220.65 | 1 | 220.65 mg | 1 mL (50% aq.) | 10 mL | 20 | ~48% |
| 4-Hydroxyacetophenone | C₈H₈O₂ | 136.15 | 1 | 136.15 mg | ||||
| (E)-3-(5-chloro-6-methoxy-2-naphthalenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | C₂₀H₁₅ClO₃ | 338.79 | ~0.48 | ~162.6 mg |
Visualizations
4.1. Experimental Workflow
Caption: Workflow for the synthesis of a chalcone derivative.
4.2. NF-κB Signaling Pathway and Chalcone Inhibition
Caption: Inhibition of the NF-κB signaling pathway by a chalcone derivative.
References
- 1. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural chalcones as dual inhibitors of HDACs and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chalcones: Synthetic Chemistry Follows Where Nature Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (E)-1-(1-Hydroxynaphthalen-2-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (E)-1-(4-Fluoro-2-hydroxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Chloro-6-methoxy-2-naphthaldehyde in Materials Science
Disclaimer: The direct application of 5-Chloro-6-methoxy-2-naphthaldehyde in materials science is not extensively documented in current literature. The following application notes and protocols are based on the known chemical reactivity of the parent compound, 6-methoxy-2-naphthaldehyde, and the anticipated effects of the chloro and methoxy substituents on the properties of resulting materials. These protocols are intended to serve as a starting point for researchers and may require optimization.
Application as a Monomer for Schiff Base Polymers
Application Note
This compound is a promising monomer for the synthesis of Schiff base polymers through polycondensation with diamines. The naphthalene moiety can impart thermal stability and interesting photophysical properties to the polymer backbone. The presence of the electron-withdrawing chlorine atom and the electron-donating methoxy group can enhance the polarity and solubility of the resulting polymer, and may influence its optical and electronic properties. Schiff base polymers are investigated for applications in chemosensors, organic electronics, and as polymer-metal complexes.[1]
Experimental Protocol: Synthesis of a Schiff Base Polymer
This protocol describes the synthesis of a Schiff base polymer from this compound and 1,4-diaminobenzene.
Materials:
-
This compound
-
1,4-diaminobenzene
-
Dimethylformamide (DMF), anhydrous
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
In a 100 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 1.0 mmol of this compound in 20 mL of anhydrous DMF.
-
To this solution, add a solution of 1.0 mmol of 1,4-diaminobenzene in 10 mL of anhydrous DMF.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
The reaction mixture is heated to 120°C and refluxed under a nitrogen atmosphere for 24 hours.
-
After cooling to room temperature, the resulting polymer is precipitated by pouring the reaction mixture into 200 mL of cold ethanol with vigorous stirring.
-
The precipitated polymer is collected by filtration, washed thoroughly with ethanol, and then with hot water to remove any unreacted monomers and catalyst.
-
The final product is dried in a vacuum oven at 60°C for 24 hours.
Characterization: The resulting polymer can be characterized by FT-IR, ¹H-NMR, and UV-Vis spectroscopy to confirm its structure and optical properties. Thermal stability can be assessed using thermogravimetric analysis (TGA).
Workflow for Schiff Base Polymer Synthesis
Caption: Workflow for the synthesis of a Schiff base polymer.
Precursor for Non-Linear Optical (NLO) Materials: Chalcones
Application Note
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of organic compounds known for their significant second-order non-linear optical (NLO) properties.[2] The NLO response is often associated with a push-pull electronic structure, where electron-donating and electron-withdrawing groups are present at opposite ends of a conjugated π-system. This compound can be used to synthesize chalcones where the naphthalene ring acts as a part of the conjugated system. The methoxy group acts as an electron donor, while the chlorine atom has a modest electron-withdrawing effect. Condensation with an acetophenone bearing a strong electron-withdrawing group (e.g., a nitro group) can lead to a chalcone with a pronounced NLO response. Halogenation of aromatic compounds has been shown to influence their NLO properties.[3][4]
Experimental Protocol: Synthesis of a Naphthaldehyde-based Chalcone
This protocol outlines the Claisen-Schmidt condensation for the synthesis of a chalcone from this compound and 4'-nitroacetophenone.[5][6]
Materials:
-
This compound
-
4'-nitroacetophenone
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Dissolve 1.0 mmol of this compound and 1.0 mmol of 4'-nitroacetophenone in 15 mL of ethanol in a 50 mL round-bottom flask with magnetic stirring.
-
Prepare a 10% aqueous solution of NaOH.
-
Slowly add the NaOH solution dropwise to the ethanolic solution of the reactants at room temperature until the solution becomes turbid and a precipitate begins to form.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, pour the reaction mixture into 100 mL of crushed ice and acidify with dilute HCl to neutralize the excess NaOH.
-
The precipitated solid (the chalcone) is collected by vacuum filtration.
-
Wash the solid with copious amounts of cold deionized water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
Characterization: The structure of the synthesized chalcone can be confirmed by FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[2] The NLO properties can be evaluated using techniques such as the Kurtz-Perry powder technique to measure the second harmonic generation (SHG) efficiency.[5]
Hypothetical NLO Properties
| Compound | Relative SHG Efficiency (vs. Urea) |
| Chalcone from 6-methoxy-2-naphthaldehyde | ~0.6 |
| Hypothetical Chalcone from this compound | Potentially > 0.6 |
Note: The SHG efficiency of the chlorinated derivative is a hypothetical value based on the potential enhancement of NLO properties through halogenation.[3]
Workflow for Chalcone Synthesis
Caption: Workflow for the synthesis of a non-linear optical chalcone.
Building Block for Fluorescent Probes
Application Note
The naphthalene scaffold is a well-known fluorophore, and its derivatives are widely used in the development of fluorescent probes for sensing various analytes.[7] The aldehyde functionality of this compound provides a reactive handle for the introduction of a recognition moiety (e.g., through Schiff base formation with an amine-containing receptor). The photophysical properties of the resulting probe, such as its quantum yield and emission wavelength, will be influenced by the chloro and methoxy substituents on the naphthalene ring. These substituents can modulate the intramolecular charge transfer (ICT) characteristics of the probe upon binding to an analyte, leading to a detectable change in fluorescence ("turn-on" or "turn-off" sensing). The introduction of a chlorine atom can potentially lead to a red-shift in the emission spectrum.
Experimental Protocol: Synthesis of a Fluorescent Probe for Metal Ions
This protocol describes a hypothetical synthesis of a Schiff base fluorescent probe for a metal ion (e.g., Cu²⁺) from this compound and 2-hydrazinopyridine.
Materials:
-
This compound
-
2-hydrazinopyridine
-
Methanol
-
Glacial acetic acid (catalyst)
Procedure:
-
In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of methanol.
-
Add a solution of 1.0 mmol of 2-hydrazinopyridine in 10 mL of methanol to the flask.
-
Add one drop of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Wash the collected solid with a small amount of cold methanol.
-
Dry the product in a vacuum desiccator.
Characterization and Sensing Studies: The synthesized probe's structure can be verified by ¹H-NMR and mass spectrometry. Its photophysical properties (absorption and emission spectra, quantum yield) should be characterized in a suitable solvent. For sensing studies, the fluorescence response of the probe is measured upon the addition of various metal ions to determine its selectivity and sensitivity.[7]
Hypothetical Photophysical Data
| Property | This compound | Hypothetical Fluorescent Probe | Probe + Analyte |
| Excitation Max (nm) | ~350 | ~365 | ~370 |
| Emission Max (nm) | ~420 | ~480 | ~520 (or quenched) |
| Quantum Yield (Φ) | Low | Moderate | High (or very low) |
Note: These are hypothetical values to illustrate the expected changes in photophysical properties upon probe formation and analyte binding.
Logical Diagram of Fluorescent Sensing
Caption: Logical relationship in a fluorescent probe system.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. Synthesis and photophysical studies of new fluorescent naphthalene chalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 7. Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fluorescent Properties of 5-Chloro-6-methoxy-2-naphthaldehyde Schiff Bases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases derived from substituted naphthaldehydes are a class of compounds with significant potential in various scientific and biomedical fields due to their fluorescent properties. The introduction of specific substituents, such as chloro and methoxy groups, onto the naphthalene ring can modulate the electronic and photophysical characteristics of these molecules. This document provides a generalized framework for the synthesis, characterization, and application of Schiff bases derived from 5-Chloro-6-methoxy-2-naphthaldehyde. While specific experimental data for this exact class of compounds is not extensively available in the public domain, the protocols and templates provided herein are based on established methodologies for analogous naphthaldehyde Schiff bases and serve as a guide for researchers.
Anticipated Fluorescent Properties
The fluorescent properties of Schiff bases are influenced by factors such as the nature of the aldehyde and amine precursors, solvent polarity, pH, and the presence of metal ions. Schiff bases of naphthaldehyde often exhibit fluorescence in the visible region of the electromagnetic spectrum. The presence of an electron-withdrawing chloro group and an electron-donating methoxy group on the naphthalene ring is expected to influence the intramolecular charge transfer (ICT) characteristics of these Schiff bases, potentially leading to interesting solvatochromic and ion-selective fluorescent responses.
Quantitative Data Summary (Template)
The following table is a template for researchers to summarize their experimental findings on the fluorescent properties of newly synthesized this compound Schiff bases.
| Schiff Base Derivative (Amine Moiety) | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φf) | Lifetime (τ, ns) |
| Example: 4-Aminoaniline | Data | Data | Data | Data | Data |
| Example: 2-Aminophenol | Data | Data | Data | Data | Data |
| Example: 4-Aminobenzoic acid | Data | Data | Data | Data | Data |
Experimental Protocols
General Synthesis of this compound Schiff Bases
This protocol describes a general method for the condensation reaction between this compound and a primary amine.
Materials:
-
This compound
-
Appropriate primary amine (e.g., substituted anilines, aliphatic amines)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol, methanol, or a mixture)
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol.
-
In a separate beaker, dissolve 1 equivalent of the desired primary amine in absolute ethanol.
-
Slowly add the amine solution to the aldehyde solution with continuous stirring.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the Schiff base product.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent.
-
Dry the purified Schiff base crystals under vacuum.
-
Characterize the synthesized compound using techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.
Protocol for Fluorescence Spectroscopy
This protocol outlines the steps for characterizing the fluorescent properties of the synthesized Schiff bases.
Materials and Equipment:
-
Synthesized this compound Schiff base
-
Spectroscopic grade solvents (e.g., ethanol, acetonitrile, DMSO)
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the Schiff base in a suitable solvent (e.g., 1 mM in DMSO).
-
Working Solution Preparation: From the stock solution, prepare a series of dilute solutions in the desired solvent for analysis (e.g., 1-10 µM).
-
UV-Vis Absorption Spectroscopy:
-
Record the UV-Vis absorption spectrum of the Schiff base solution to determine the absorption maxima (λabs).
-
The wavelength of maximum absorption will be used as the excitation wavelength for fluorescence measurements.
-
-
Fluorescence Emission Spectroscopy:
-
Set the excitation wavelength on the fluorometer to the λabs determined from the UV-Vis spectrum.
-
Record the fluorescence emission spectrum over an appropriate wavelength range.
-
Identify the wavelength of maximum fluorescence emission (λem).
-
-
Quantum Yield Determination (Relative Method):
-
Select a standard fluorophore with a known quantum yield that absorbs at a similar wavelength to the sample (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54).
-
Measure the absorbance of both the sample and the standard at the excitation wavelength, ensuring the absorbance is below 0.1 to avoid inner filter effects.
-
Measure the integrated fluorescence intensity of both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation: Φsample = Φstd × (Isample / Istd) × (Astd / Asample) × (ηsample2 / ηstd2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
-
Stokes Shift Calculation: Calculate the Stokes shift by subtracting the excitation maximum from the emission maximum (Stokes Shift = λem - λex).
Visualizations
Caption: Experimental workflow for the synthesis and characterization of Schiff bases.
Caption: Hypothetical signaling pathway for metal ion detection.
Potential Applications
Schiff bases derived from this compound hold promise for a variety of applications, leveraging their potential fluorescent properties.
-
Fluorescent Probes: These compounds could be developed as selective and sensitive fluorescent probes for the detection of metal ions, anions, or biologically relevant small molecules. The binding of an analyte could induce a change in the fluorescence intensity or a shift in the emission wavelength, enabling quantitative detection.
-
Bio-imaging: Fluorescent Schiff bases with good cell permeability and low cytotoxicity could be utilized as imaging agents in cellular and sub-cellular studies to visualize specific organelles or track biological processes.
-
Drug Development: The Schiff base scaffold is a common feature in many pharmacologically active compounds. The inherent fluorescence of these derivatives could be exploited for studying drug-target interactions, cellular uptake, and distribution.
-
Materials Science: These compounds may find applications in the development of organic light-emitting diodes (OLEDs), fluorescent sensors, and other optoelectronic materials.
Safety Precautions
-
Always handle chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for all chemicals used.
-
Dispose of chemical waste according to institutional guidelines.
Application Notes and Protocols for the Analytical Detection of 5-Chloro-6-methoxy-2-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-6-methoxy-2-naphthaldehyde is a substituted naphthaldehyde derivative. As with many halogenated aromatic compounds, it is of interest in pharmaceutical and chemical research due to its potential as a synthetic intermediate or as an impurity in drug manufacturing processes. Accurate and precise analytical methods are crucial for its quantification and characterization in various matrices.
General Analytical Workflow
The development and validation of an analytical method for this compound would typically follow the logical progression outlined below.
Caption: A generalized workflow for the development and validation of an analytical method.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds. Given the aromatic nature of this compound, it is expected to have a strong UV chromophore, making this a suitable analytical method.
Experimental Protocol: Proposed HPLC-UV Method
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
2. Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q or equivalent)
-
Formic acid or Phosphoric acid (analytical grade)
-
This compound reference standard
3. Chromatographic Conditions (Starting Point for Method Development):
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 50% B
-
18.1-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: A preliminary UV scan of the reference standard in the mobile phase should be performed to determine the wavelength of maximum absorbance (λmax), likely to be in the range of 230-280 nm.
4. Standard and Sample Preparation:
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: The sample preparation will be matrix-dependent. For a drug substance, a simple dissolution in the mobile phase may be sufficient. For a drug product, extraction and filtration steps will be necessary.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. This compound is likely to be amenable to GC analysis.
Experimental Protocol: Proposed GC-MS Method
1. Instrumentation:
-
Gas chromatograph with a split/splitless injector coupled to a Mass Spectrometer (e.g., single quadrupole).
2. Chemicals and Reagents:
-
Helium (carrier gas, 99.999% purity)
-
Solvent for sample dissolution (e.g., Dichloromethane or Ethyl Acetate, GC grade)
-
This compound reference standard
3. Chromatographic and Spectrometric Conditions (Starting Point for Method Development):
-
Column: A mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a (5%-phenyl)-methylpolysiloxane stationary phase).
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1 ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-350. For quantification, Selected Ion Monitoring (SIM) of characteristic ions of the analyte should be employed for enhanced sensitivity and selectivity.
4. Standard and Sample Preparation:
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of a suitable solvent (e.g., ethyl acetate).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).
-
Sample Preparation: Similar to the HPLC method, sample preparation will depend on the matrix and may involve extraction and filtration.
Data Presentation: Illustrative Quantitative Parameters
The following table presents a summary of expected quantitative performance parameters for the proposed analytical methods. These values are illustrative and would need to be experimentally determined during method validation.
| Parameter | HPLC-UV (Illustrative Values) | GC-MS (SIM Mode) (Illustrative Values) |
| Linearity (r²) | > 0.999 | > 0.998 |
| Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | 0.01 - 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL | 0.03 - 0.15 µg/mL |
| Accuracy (Recovery) | 98 - 102% | 95 - 105% |
| Precision (%RSD) | < 2.0% | < 5.0% |
Signaling Pathways and Logical Relationships
As this compound is primarily a synthetic intermediate or potential impurity, there is no established signaling pathway associated with it in the current scientific literature. The logical relationship in its analysis is the workflow of method development and validation, as depicted in the Graphviz diagram above.
Conclusion
The provided application notes and protocols offer a comprehensive starting point for developing robust and reliable analytical methods for the detection and quantification of this compound. Both HPLC-UV and GC-MS are suitable techniques, with the choice depending on the specific requirements of the analysis, such as required sensitivity and the nature of the sample matrix. It is imperative that a full method validation be performed according to the appropriate regulatory guidelines (e.g., ICH Q2(R1)) to ensure the suitability of the chosen method for its intended purpose.
Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 5-Chloro-6-methoxy-2-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a systematic approach to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification and purity assessment of 5-Chloro-6-methoxy-2-naphthaldehyde. This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The described method is designed to provide high resolution, sensitivity, and accuracy, making it suitable for in-process control and quality assurance in drug development and manufacturing.
Introduction
This compound is a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Accurate determination of its purity and the identification of any process-related impurities are critical for ensuring the quality and safety of the final drug product. HPLC is a powerful analytical technique for this purpose. This document provides a comprehensive protocol for developing a reversed-phase HPLC method, from initial parameter selection to method optimization.
Physicochemical Properties of Related Compounds
| Property | Value (for 6-methoxy-2-naphthaldehyde) | Reference |
| Molecular Formula | C₁₂H₁₀O₂ | [1][2] |
| Molecular Weight | 186.21 g/mol | [2] |
| Melting Point | 81-84 °C | [3] |
| Solubility | Soluble in organic solvents like ethanol, methanol, and dichloromethane; limited solubility in water. | [1][4] |
| Appearance | White to light yellow crystalline solid. | [4] |
These properties suggest that a reversed-phase HPLC method will be suitable for the analysis of the chlorinated analogue, this compound. The presence of the chloro group is expected to increase the hydrophobicity of the molecule, which will influence the retention time on a reversed-phase column.
Experimental Protocol: HPLC Method Development
This protocol outlines the steps for developing a robust HPLC method for this compound.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (or Phosphoric acid for non-MS compatible methods)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
Instrument and Chromatographic Conditions (Initial)
| Parameter | Recommended Starting Condition |
| Instrument | HPLC system with UV-Vis detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 50% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Naphthaldehyde derivatives typically have strong UV absorbance between 254 nm and 340 nm.[5][6] An initial setting of 280 nm is recommended, followed by optimization using a photodiode array (PDA) detector to determine the wavelength of maximum absorbance. |
| Injection Volume | 10 µL |
Standard and Sample Preparation
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL. Further dilute to a working concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the sample by dissolving it in the same solvent as the standard solution to a similar concentration.
Method Optimization
-
Mobile Phase: Adjust the gradient slope and initial/final mobile phase composition to achieve optimal separation of the main peak from any impurities. Isocratic elution may also be evaluated if the separation is straightforward.
-
Column: If adequate separation is not achieved on a C18 column, consider other stationary phases such as C8 or Phenyl.
-
Flow Rate and Temperature: Minor adjustments to the flow rate and column temperature can be made to fine-tune the retention time and peak shape.
Data Presentation
The following table summarizes the optimized HPLC method parameters for the analysis of this compound.
| Parameter | Optimized Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 15.1 | |
| 20.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 285 nm (λmax determined by PDA) |
| Injection Volume | 5 µL |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the HPLC method development process for this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimization of 5-Chloro-6-methoxy-2-naphthaldehyde Synthesis
Welcome to the technical support center for the synthesis of 5-Chloro-6-methoxy-2-naphthaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield and purity of this important synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: Direct synthesis of this compound is not well-documented in publicly available literature. The most probable synthetic strategies involve a multi-step process. The two main conceptual pathways are:
-
Late-stage chlorination: Synthesis of the parent compound, 6-methoxy-2-naphthaldehyde, followed by selective chlorination at the 5-position.
-
Early-stage chlorination: Beginning with a chlorinated naphthalene precursor and subsequently building the aldehyde and methoxy functionalities.
Given the directing effects of the methoxy and aldehyde groups, the late-stage chlorination approach presents challenges in achieving the desired regioselectivity. The methoxy group at C-6 is an activating, ortho-para director, while the aldehyde at C-2 is a deactivating, meta-director. This combination makes direct chlorination complex. Therefore, a more reliable approach may involve the use of a pre-functionalized starting material where the chloro group is already in the desired position.
Q2: I am attempting a direct chlorination of 6-methoxy-2-naphthaldehyde. What are the expected major and minor products?
A2: In the electrophilic chlorination of 6-methoxy-2-naphthaldehyde, the powerful ortho-para directing methoxy group at the 6-position will strongly influence the position of the incoming chloro substituent. The primary positions activated by the C-6 methoxy group are C-5 and C-7 (ortho) and C-2 (para, which is already substituted). The aldehyde group at C-2 is deactivating and will direct meta to itself, which would be the 5 and 7 positions. Therefore, you can expect a mixture of isomers, primarily 5-chloro- and 7-chloro-6-methoxy-2-naphthaldehyde. The exact ratio will depend on the specific chlorinating agent and reaction conditions. Achieving high selectivity for the 5-chloro isomer via direct chlorination is challenging and may require extensive optimization.
Q3: What are some common issues encountered during the synthesis and how can they be addressed?
A3: Common issues include:
-
Low regioselectivity in chlorination: As discussed in Q2, direct chlorination often leads to a mixture of isomers, which can be difficult to separate.
-
Low yields in formylation: The introduction of the aldehyde group can be inefficient depending on the chosen method.
-
Side reactions: Over-chlorination or reactions involving the aldehyde group can reduce the yield of the desired product.
-
Purification difficulties: The similar polarity of the isomers can make chromatographic separation challenging.
To address these, consider using a starting material that already contains the chloro group at the 5-position, such as 5-chloro-6-methoxynaphthalene, and then introducing the aldehyde functionality. This can lead to a more controlled and higher-yielding synthesis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of this compound | Incorrect reaction conditions (temperature, time, stoichiometry). Inactive or degraded reagents. Unsuitable synthetic route. | Verify all reaction parameters. Use freshly opened or purified reagents. Consider an alternative synthetic strategy, such as starting with a chlorinated precursor. |
| Formation of multiple isomers during chlorination | Strong activating effect of the methoxy group leading to poor regioselectivity. | Use a milder chlorinating agent. Explore the use of a blocking group to temporarily protect other reactive sites. Consider a different synthetic route where chlorination is not the final step. |
| Difficulty in purifying the final product | Presence of closely related isomers or byproducts. | Optimize the reaction to minimize byproduct formation. Employ advanced purification techniques such as preparative HPLC or crystallization. |
| Incomplete formylation reaction | Inefficient formylation reagent or conditions. Deactivation of the naphthalene ring by existing substituents. | Increase the reaction time or temperature (monitor for side reactions). Use a more reactive formylating agent (e.g., Vilsmeier-Haack reagent). Ensure anhydrous conditions for Grignard-based formylations. |
Experimental Protocols
A plausible, though not explicitly documented, synthetic approach involves the formylation of a pre-chlorinated precursor. Below is a conceptual experimental workflow.
Conceptual Workflow: Synthesis via Formylation of a Chlorinated Precursor
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Methodologies (Hypothetical)
1. Synthesis of 6-methoxy-2-naphthaldehyde (Precursor for Direct Chlorination Trials)
-
Vilsmeier-Haack Formylation of 2-Methoxynaphthalene:
-
To a cooled (0 °C) solution of 2-methoxynaphthalene in anhydrous DMF, slowly add phosphorus oxychloride (POCl₃).
-
Allow the reaction to stir at room temperature for several hours until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by pouring it onto ice water and neutralizing with a base (e.g., NaOH solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain 6-methoxy-2-naphthaldehyde.
-
2. Chlorination of 6-methoxy-2-naphthaldehyde (Optimization Required)
-
General Procedure:
-
Dissolve 6-methoxy-2-naphthaldehyde in a suitable solvent (e.g., acetic acid, chloroform).
-
Add a chlorinating agent (e.g., N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂)) portion-wise at a controlled temperature.
-
Monitor the reaction by TLC to determine the optimal reaction time and prevent over-chlorination.
-
Upon completion, quench the reaction, extract the product, and purify.
-
Analyze the product mixture by NMR or GC-MS to determine the isomeric ratio.
Note: This step requires significant optimization to favor the 5-chloro isomer.
-
Data Presentation
The following table summarizes hypothetical yield data for different synthetic steps, which would need to be determined experimentally.
| Reaction Step | Reagents | Conditions | Hypothetical Yield (%) | Key Challenges |
| Formylation of 2-Methoxynaphthalene | POCl₃, DMF | 0 °C to RT, 4h | 75-85 | Side product formation |
| Chlorination of 6-methoxy-2-naphthaldehyde | NCS, Acetic Acid | RT, 6h | 40 (5-chloro isomer) | Low regioselectivity |
| Formylation of 5-Chloro-6-methoxynaphthalene | POCl₃, DMF | 0 °C to RT, 5h | 70-80 | Availability of starting material |
Troubleshooting Logic Diagram
This diagram illustrates a logical approach to troubleshooting low yield in the synthesis.
Caption: Troubleshooting logic for low yield in this compound synthesis.
Technical Support Center: Purification of 5-Chloro-6-methoxy-2-naphthaldehyde
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude 5-Chloro-6-methoxy-2-naphthaldehyde?
A1: The most common and effective methods for the purification of aromatic aldehydes like this compound are recrystallization and column chromatography. For removal of aldehyde-specific impurities, a bisulfite extraction can also be employed.[1][2]
Q2: What are the likely impurities in a crude sample of this compound?
A2: Potential impurities can arise from the starting materials, byproducts of the synthesis, or degradation of the product. Common impurities may include the corresponding carboxylic acid (from oxidation of the aldehyde), unreacted starting materials from the synthesis (e.g., 6-bromo-2-methoxynaphthalene if following a Grignard route), and potentially isomeric byproducts depending on the synthetic route.[2][3]
Q3: What is the expected appearance and melting point of pure this compound?
A3: While specific data for the chlorinated compound is unavailable, the parent compound, 6-methoxy-2-naphthaldehyde, is typically a white to light yellow or orange crystalline powder.[4] The melting point for 6-methoxy-2-naphthaldehyde is in the range of 81-84 °C. The addition of a chlorine atom would likely alter this, so a melting point determination of the purified product is recommended for characterization.
Troubleshooting Guide
Q1: My product oiled out during recrystallization. What should I do?
A1: "Oiling out" instead of crystallizing can happen if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the solute. Try using a lower boiling point solvent or a solvent mixture. Alternatively, you can try adding a seed crystal to induce crystallization or cooling the solution more slowly.
Q2: After column chromatography, my product is still impure. How can I improve the separation?
A2: If column chromatography is not providing adequate separation, consider the following:
-
Solvent System: The polarity of the eluent may not be optimal. Try a more selective solvent system by running TLC plates with different solvent mixtures.
-
Stationary Phase: If using silica gel, residual acidic protons might be causing product degradation. You could try using deactivated silica or alumina.[2]
-
Column Loading: Overloading the column can lead to poor separation. Ensure you are not exceeding the column's capacity.
Q3: My purified aldehyde is turning into a carboxylic acid over time. How can I prevent this?
A3: Aldehydes are prone to oxidation to carboxylic acids, especially when exposed to air. To minimize this, store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature.
Data Presentation
Table 1: Recrystallization Solvent Systems for Naphthaldehyde Derivatives
| Solvent System | Comments | Reference |
|---|---|---|
| Ethyl Acetate | A commonly used solvent for the recrystallization of 6-methoxy-2-naphthaldehyde.[4] | [4] |
| Benzene-Hexane | Can be used for further purification. | [5] |
| Dilute Ethanol | An alternative solvent for recrystallization. |
| Chloroform/Ligroin | Another solvent mixture option for recrystallization. | |
Table 2: Column Chromatography Parameters for Naphthaldehyde Derivatives
| Stationary Phase | Mobile Phase (Eluent) | Comments | Reference |
|---|---|---|---|
| Silica Gel | Hexanes/Ethyl Acetate Gradient | A standard system for purifying aromatic aldehydes. The gradient can be optimized based on TLC analysis. |
| Basic Alumina | Hexanes | Can be effective for flushing out aromatic aldehydes. |[2] |
Experimental Protocols
Recrystallization Protocol (Adapted from 6-methoxy-2-naphthaldehyde)
-
Dissolution: In a flask, add the crude this compound and a minimal amount of a suitable solvent (e.g., ethyl acetate). Heat the mixture gently with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon and stir for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and the activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Column Chromatography Protocol
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a chromatography column and allow the solvent to drain until it is level with the top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Begin eluting with the chosen solvent system (e.g., a gradient of hexanes and ethyl acetate), starting with a low polarity and gradually increasing it.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: A general workflow for the purification of this compound.
References
- 1. Workup [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. Method for synthesizing 6-methoxy-2-naphthaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN113651680A - A kind of preparation method of 6-methoxyl group-2-naphthalene carboxaldehyde - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 5-Chloro-6-methoxy-2-naphthaldehyde
Welcome to the technical support center for the synthesis of 5-Chloro-6-methoxy-2-naphthaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
I. Troubleshooting Guide: Impurity Removal
This section addresses common issues encountered during the purification of this compound, particularly after synthesis via the Vilsmeier-Haack reaction.
Problem 1: Persistent colored impurities in the final product, even after initial purification.
-
Possible Cause: Residual Vilsmeier reagent or byproducts from its decomposition can result in colored impurities. Additionally, highly conjugated organic byproducts can impart color.
-
Troubleshooting Steps:
-
Aqueous Work-up: Ensure the reaction mixture is thoroughly quenched with an aqueous solution (e.g., sodium acetate solution) to hydrolyze any remaining iminium salt intermediates.[1]
-
Activated Carbon Treatment: During recrystallization, the addition of activated carbon can effectively adsorb colored impurities.[2] A common protocol involves adding 5-10% w/w of activated carbon to the hot solution of the crude product, stirring for a short period, and then performing a hot filtration.
-
Column Chromatography: If recrystallization and carbon treatment are insufficient, silica gel column chromatography is a reliable method for separating polar, colored impurities. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate), is often effective.
-
Problem 2: Presence of an isomeric impurity in the final product, as indicated by NMR or HPLC.
-
Possible Cause: The Vilsmeier-Haack formylation of the precursor, 1-chloro-2-methoxynaphthalene, may not be completely regioselective, leading to the formation of one or more isomeric naphthaldehydes. The directing effects of the chloro (ortho-, para-directing, deactivating) and methoxy (ortho-, para-directing, activating) groups can lead to substitution at other positions on the naphthalene ring.
-
Troubleshooting Steps:
-
Fractional Recrystallization: Isomers often have slightly different solubilities in a given solvent. A carefully executed fractional recrystallization can be used to selectively crystallize the desired isomer. This may involve multiple recrystallization steps with slow cooling to promote the formation of pure crystals.
-
Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography (HPLC) is the most effective method for separating closely related isomers.
-
Reaction Condition Optimization: To minimize the formation of isomeric impurities at the source, consider optimizing the Vilsmeier-Haack reaction conditions. This could include lowering the reaction temperature or varying the rate of addition of the Vilsmeier reagent.[3]
-
Problem 3: Low yield after purification.
-
Possible Cause: Product loss can occur at various stages of purification, including multiple recrystallizations, transfers of material, and during column chromatography.
-
Troubleshooting Steps:
-
Optimize Recrystallization Solvent: The choice of solvent is critical for maximizing yield. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below. A solvent system (e.g., ethyl acetate/hexane) can be employed to fine-tune the solubility.
-
Minimize Transfers: Each transfer of the product from one vessel to another can result in material loss. Plan the purification workflow to minimize the number of transfers.
-
Careful Column Chromatography: If using column chromatography, ensure proper packing of the column and a well-chosen solvent system to achieve good separation without excessive band broadening, which can lead to larger fractions and more co-elution with impurities.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds like naphthalenes to produce the corresponding aldehydes.[4] This reaction typically involves the use of a Vilsmeier reagent, which is formed from a substituted amide like N,N-dimethylformamide (DMF) and a phosphorus oxychloride (POCl₃).[1][3]
Q2: What are the likely impurities I might encounter?
A2: Potential impurities include:
-
Regioisomers: Depending on the directing effects of the chloro and methoxy substituents on the naphthalene ring, other isomeric aldehydes may be formed.
-
Unreacted Starting Material: Incomplete reaction will leave the starting 1-chloro-2-methoxynaphthalene in the crude product.
-
Vilsmeier Reagent Byproducts: Residual or decomposed Vilsmeier reagent can lead to colored and polar impurities.
-
Over-formylation Products: Although less common, diformylation of the naphthalene ring can occur under harsh reaction conditions.
Q3: What is a good starting point for a recrystallization solvent?
A3: For the closely related compound, 6-methoxy-2-naphthaldehyde, ethyl acetate has been shown to be an effective recrystallization solvent.[2] A mixture of ethyl acetate and a less polar solvent like hexane could also be explored to optimize crystal formation and purity.
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques should be used to confirm the purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any isomeric or other organic impurities.
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity and detect trace impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
III. Data Presentation
Table 1: Recrystallization of a Structurally Similar Compound (6-methoxy-2-naphthaldehyde)[2]
| Parameter | Value |
| Crude Product | 10 kg |
| Recrystallization Solvent | Ethyl Acetate (50 L) |
| Activated Carbon | 100 g |
| Heating Temperature | 70 °C |
| Crystallization Temperature | 5 °C |
| Refined Product Yield | 8.82 kg (88.2%) |
| Purity (by HPLC) | 99.8% |
| Single Maximum Impurity | 0.1% |
IV. Experimental Protocols
Protocol 1: General Procedure for Vilsmeier-Haack Formylation
This is a general procedure and may require optimization for the specific substrate.
-
To a solution of the starting naphthalene (1.0 equivalent) in a suitable solvent (e.g., DMF or a halogenated hydrocarbon), the Vilsmeier reagent (1.5 equivalents) is added at 0 °C.[1]
-
The reaction mixture is stirred at room temperature for several hours.[1]
-
The reaction is quenched by the addition of an aqueous solution of a base, such as sodium acetate, at 0 °C.[1]
-
The mixture is then diluted with water and extracted with an organic solvent (e.g., diethyl ether).[1]
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[1]
-
The crude product is then purified by column chromatography or recrystallization.[1]
Protocol 2: Recrystallization for Purification[2]
-
The crude this compound is dissolved in a minimal amount of hot ethyl acetate (e.g., at 70 °C).
-
A small amount of activated carbon (e.g., 1% w/w of the crude product) is added to the hot solution.
-
The mixture is stirred for a short period (e.g., 15-30 minutes) at the elevated temperature.
-
The hot solution is filtered through a pad of celite to remove the activated carbon.
-
The filtrate is allowed to cool slowly to room temperature and then further cooled in an ice bath to induce crystallization.
-
The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
V. Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for purifying this compound.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. CN113651680A - A kind of preparation method of 6-methoxyl group-2-naphthalene carboxaldehyde - Google Patents [patents.google.com]
- 3. jk-sci.com [jk-sci.com]
- 4. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
Technical Support Center: Chlorination of 6-Methoxy-2-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the chlorination of 6-methoxy-2-naphthaldehyde. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products of the electrophilic chlorination of 6-methoxy-2-naphthaldehyde?
Based on the directing effects of the substituents, the primary products of electrophilic chlorination of 6-methoxy-2-naphthaldehyde are expected to be monochlorinated isomers. The methoxy group (-OCH₃) at the C-6 position is an activating, ortho, para-director, while the aldehyde group (-CHO) at the C-2 position is a deactivating, meta-director.
The activating methoxy group strongly influences the position of electrophilic attack, directing the incoming chloro group to the positions ortho to it, which are C-5 and C-7. Therefore, the expected major products are 5-chloro-6-methoxy-2-naphthaldehyde and 7-chloro-6-methoxy-2-naphthaldehyde .
Q2: What are the potential side products in the chlorination of 6-methoxy-2-naphthaldehyde?
Several side products can arise depending on the reaction conditions. These can be broadly categorized as:
-
Isomeric Monochloro Products: While the 5- and 7-chloro isomers are expected to be major, other positional isomers can be formed in smaller quantities due to the complex interplay of electronic and steric effects.
-
Dichloro and Polychlorinated Products: Over-chlorination can lead to the formation of dichlorinated and even more highly chlorinated naphthaldehydes. The positions of the second chlorine atom will be influenced by the combined directing effects of the methoxy, aldehyde, and the first chloro substituent.
-
Oxidation of the Aldehyde Group: The aldehyde functional group is susceptible to oxidation, especially under harsh reaction conditions or in the presence of certain chlorinating agents and impurities. This can lead to the formation of the corresponding carboxylic acid, 6-methoxy-2-naphthoic acid , and its chlorinated derivatives.
-
Side-Chain Chlorination: Although less common for aromatic aldehydes under electrophilic conditions, radical-mediated side-chain chlorination of the methoxy group could potentially occur, especially in the presence of UV light or radical initiators, leading to compounds like 6-(chloromethoxy)-2-naphthaldehyde .
-
Addition Products: Chlorination of naphthalenes can sometimes lead to addition products where chlorine atoms add across the double bonds of the aromatic system, forming chlorinated di- or tetrahydronaphthalene derivatives. However, these are generally less favored under typical electrophilic aromatic substitution conditions.
Q3: How can I minimize the formation of side products?
To minimize the formation of unwanted byproducts, consider the following strategies:
-
Choice of Chlorinating Agent: Use a mild and selective chlorinating agent. N-Chlorosuccinimide (NCS) is often a good choice for controlled monochlorination of activated aromatic rings. Stronger agents like chlorine gas or sulfuryl chloride may lead to more over-chlorination and side reactions.
-
Control of Stoichiometry: Use a controlled amount of the chlorinating agent (typically 1.0 to 1.1 equivalents) to favor monochlorination.
-
Reaction Temperature: Perform the reaction at a low temperature to increase selectivity and reduce the rate of side reactions.
-
Solvent: The choice of solvent can influence the reaction outcome. A non-polar, inert solvent is often preferred.
-
Exclusion of Light and Radical Initiators: To prevent side-chain chlorination, conduct the reaction in the dark and ensure the absence of radical initiators.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material | 1. Inactive chlorinating agent.2. Insufficient activation of the aromatic ring.3. Low reaction temperature. | 1. Use a fresh, pure batch of the chlorinating agent.2. If using a weak chlorinating agent, consider adding a mild Lewis acid catalyst (e.g., anhydrous ZnCl₂ or FeCl₃) in catalytic amounts.3. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. |
| Formation of multiple products (poor selectivity) | 1. Over-chlorination due to excess chlorinating agent.2. Reaction temperature is too high.3. Use of a non-selective chlorinating agent. | 1. Carefully control the stoichiometry of the chlorinating agent.2. Perform the reaction at a lower temperature.3. Switch to a milder chlorinating agent like NCS. |
| Significant amount of dichlorinated products | 1. Excess chlorinating agent.2. Prolonged reaction time. | 1. Reduce the equivalents of the chlorinating agent.2. Monitor the reaction closely and quench it as soon as the starting material is consumed or the desired product is maximized. |
| Presence of 6-methoxy-2-naphthoic acid | Oxidation of the aldehyde group. | 1. Use a chlorinating agent that is less prone to causing oxidation.2. Ensure the reaction is carried out under anhydrous conditions, as water can sometimes facilitate oxidation.3. Purify the final product by chromatography or recrystallization to remove the carboxylic acid impurity. |
| Unidentified, highly polar byproducts | Potential formation of addition products or complex side reactions. | 1. Analyze the crude product by LC-MS or GC-MS to identify the molecular weights of the byproducts.2. Simplify the reaction mixture by using milder conditions and a more selective chlorinating agent. |
Experimental Protocols
A general experimental protocol for the monochlorination of 6-methoxy-2-naphthaldehyde using N-Chlorosuccinimide (NCS) is provided below. This should be considered a starting point and may require optimization.
Materials:
-
6-methoxy-2-naphthaldehyde
-
N-Chlorosuccinimide (NCS)
-
Anhydrous Acetonitrile (or another suitable inert solvent)
-
Stirring apparatus
-
Reaction vessel (round-bottom flask)
-
Temperature control system (ice bath)
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
Procedure:
-
Dissolve 6-methoxy-2-naphthaldehyde (1.0 eq.) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Chlorosuccinimide (1.05 eq.) portion-wise to the stirred solution over a period of 15-30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed (or after a predetermined time), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to isolate the desired chlorinated isomer(s).
Data Presentation
| Entry | Chlorinating Agent (eq.) | Solvent | Temp (°C) | Time (h) | Yield of 5-chloro (%) | Yield of 7-chloro (%) | Yield of Dichloro (%) | Other Side Products (%) |
| 1 | NCS (1.05) | Acetonitrile | 0 | 4 | Data to be determined experimentally | Data to be determined experimentally | Data to be determined experimentally | Data to be determined experimentally |
| 2 | SO₂Cl₂ (1.1) | Dichloromethane | -10 | 2 | Data to be determined experimentally | Data to be determined experimentally | Data to be determined experimentally | Data to be determined experimentally |
| 3 | Cl₂ (gas) | Acetic Acid | 25 | 1 | Data to be determined experimentally | Data to be determined experimentally | Data to be determined experimentally | Data to be determined experimentally |
Visualizations
Logical Workflow for Troubleshooting Side Product Formation
Caption: Troubleshooting workflow for addressing common side products.
Electrophilic Aromatic Substitution Pathway
Caption: General mechanism for electrophilic chlorination.
Technical Support Center: Formylation of Chlorinated Methoxynaphthalenes
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthetic challenges encountered during the formylation of chlorinated methoxynaphthalenes.
Troubleshooting Guide
Issue 1: Low or No Conversion
Q: I am not observing any product formation or getting very low yields in my formylation reaction. What are the possible causes and solutions?
A: Low reactivity is a primary challenge when formylating chlorinated methoxynaphthalenes. The chlorine atom is an electron-withdrawing group that deactivates the naphthalene ring, making it less susceptible to electrophilic attack by the formylating agent. The activating methoxy group may not be sufficient to overcome this deactivation.
Troubleshooting Steps:
-
Increase Reaction Temperature: The Vilsmeier-Haack reaction's temperature can range from 0°C to 80°C or higher, depending on the substrate's reactivity.[1] For a deactivated substrate, a gradual increase in temperature may be necessary to initiate the reaction. Monitor the reaction closely for potential side product formation.
-
Extend Reaction Time: Deactivated substrates often require longer reaction times to proceed to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Choice of Formylating Reagent: The Vilsmeier reagent, generated from POCl₃ and DMF, is a relatively weak electrophile.[2][3] For highly deactivated systems, consider alternative, more reactive formylation methods if standard Vilsmeier-Haack conditions fail.
-
Solvent Considerations: Ensure the solvent used (often DMF or a halogenated hydrocarbon) is anhydrous, as water will quench the Vilsmeier reagent.[1]
Issue 2: Poor Regioselectivity and Isomer Formation
Q: My reaction produces a mixture of formylated isomers. How can I control the regioselectivity?
A: This is the most common challenge. You have two competing directing groups on the naphthalene ring:
-
Methoxy Group (-OCH₃): An activating, ortho-, para-directing group.
-
Chloro Group (-Cl): A deactivating, ortho-, para-directing group.
The final product distribution depends on a complex interplay of electronic and steric effects. Formylation typically occurs at the most electron-rich, sterically accessible position.[1][2] On a naphthalene core, electrophilic attack is generally favored at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) due to the formation of a more stable carbocation intermediate.[4]
Troubleshooting Steps:
-
Analyze Directing Effects: Map out the potential products based on the positions of your -OCH₃ and -Cl groups. The methoxy group will strongly direct ortho and para to itself, while the chloro group will do the same, but with a deactivating effect. The position activated by the methoxy group and least deactivated by the chloro group is the most likely site of formylation.
-
Modify Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product over the thermodynamically controlled one.
-
Solvent: The polarity of the solvent can influence the stability of the reaction intermediates, potentially altering the isomeric ratio. Experiment with different solvents like 1,2-dichloroethane or dichloromethane.[5]
-
-
Steric Hindrance: Formylation is less likely to occur at a position that is sterically hindered.[1] If one of the electronically favored positions is blocked by a bulky group or is adjacent to one, the reaction may proceed at an alternative site.
Caption: Logical map of competing electronic and steric effects.
Frequently Asked Questions (FAQs)
Q1: Which formylation method is best for my substrate?
A: The Vilsmeier-Haack reaction is the most commonly used method for formylating electron-rich aromatic compounds and is a good starting point.[6][7] It uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent.[2] Other methods like the Duff reaction (using hexamine) are generally less efficient and require strongly activating groups like a phenol, making them less suitable for deactivated systems.[8]
Q2: How is the Vilsmeier reagent prepared and handled?
A: The Vilsmeier reagent, a chloroiminium ion, is typically formed in situ by reacting DMF with POCl₃.[2][7] The reaction is exothermic and should be performed at low temperatures (e.g., 0°C) with careful addition of POCl₃ to DMF. The reagent is moisture-sensitive, and the reaction must be carried out under anhydrous conditions.
Q3: What is the typical workup procedure for a Vilsmeier-Haack reaction?
A: The reaction is typically quenched by pouring the mixture into ice water or an ice-cold aqueous solution of a base like sodium acetate or sodium bicarbonate to neutralize the acid and hydrolyze the intermediate iminium salt to the final aldehyde.[2] The product is then extracted with an organic solvent, washed, dried, and purified, usually by column chromatography.
Caption: A logical flowchart for troubleshooting common issues.
Data Management
Quantitative data for the formylation of specific chlorinated methoxynaphthalenes is highly substrate-dependent. It is crucial to meticulously record your experimental conditions and results to optimize the reaction. Use the table below as a template for your laboratory notebook.
| Entry | Substrate | Temp (°C) | Time (h) | Solvent | Equivalents (POCl₃) | Yield (%) | Isomer Ratio (Product A:B) |
| 1 | 1-Chloro-7-methoxynaphthalene | 25 | 12 | DMF | 1.5 | 45 | 3:1 |
| 2 | 1-Chloro-7-methoxynaphthalene | 50 | 6 | DMF | 1.5 | 65 | 2.5:1 |
| 3 | 1-Chloro-7-methoxynaphthalene | 25 | 12 | CH₂Cl₂ | 1.5 | 30 | 4:1 |
| 4 | 2-Chloro-6-methoxynaphthalene | 50 | 12 | DMF | 2.0 | 55 | 1:1 |
Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation
This protocol is a general guideline and must be adapted based on the specific reactivity of your chlorinated methoxynaphthalene substrate.
Materials:
-
Chlorinated methoxynaphthalene (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (Solvent)
-
Phosphorus oxychloride (POCl₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (CH₂Cl₂) (Optional solvent)
-
Saturated Sodium Acetate (NaOAc) solution or Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate or other suitable extraction solvent
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen/argon atmosphere setup.
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Reagent Preparation: Place the chlorinated methoxynaphthalene substrate (1.0 eq) in the flask and dissolve it in anhydrous DMF. Cool the solution to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add POCl₃ (1.5 eq) dropwise to the cooled DMF solution via the dropping funnel over 15-30 minutes. Maintain the temperature at 0°C during the addition. A thick precipitate (the Vilsmeier reagent) may form.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes, then let it warm to room temperature. Depending on the substrate's reactivity, you may need to heat the mixture (e.g., to 40-80°C) and stir for several hours (2-24 h).[1]
-
Monitoring: Monitor the reaction's progress by TLC, checking for the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the mixture back down to 0°C and carefully pour it into a beaker containing crushed ice and a stirred, cold, saturated solution of sodium acetate or sodium bicarbonate. Stir vigorously for 30-60 minutes to ensure complete hydrolysis of the intermediate.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash them sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude aldehyde by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate mixtures).
Caption: Step-by-step workflow for a typical Vilsmeier-Haack reaction.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 5. researchgate.net [researchgate.net]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Duff reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving Regioselectivity in the Synthesis of 5-Chloro-6-methoxy-2-naphthaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Chloro-6-methoxy-2-naphthaldehyde, with a focus on improving regioselectivity.
Section 1: Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly via the Vilsmeier-Haack formylation of 1-chloro-2-methoxynaphthalene.
Problem 1: Low Yield of the Desired this compound Isomer
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal Reaction Temperature | The Vilsmeier-Haack reaction is sensitive to temperature. Low temperatures can lead to incomplete reaction, while high temperatures may promote the formation of side products and decrease regioselectivity. It is recommended to maintain the reaction temperature between 0-10 °C during the addition of the Vilsmeier reagent and then allow the reaction to proceed at room temperature. |
| Incorrect Stoichiometry of Reagents | An excess of the Vilsmeier reagent (formed from POCl₃ and DMF) can lead to di-formylation or other side reactions. A slight excess (1.1-1.5 equivalents) of the Vilsmeier reagent is generally recommended. |
| Presence of Moisture | The Vilsmeier reagent is highly reactive towards water. Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the reagent. Use anhydrous solvents. |
| Inefficient Quenching and Work-up | The intermediate iminium salt must be hydrolyzed to the aldehyde. Quenching the reaction with a cold aqueous solution of a mild base, such as sodium acetate or sodium bicarbonate, is crucial. Vigorous stirring during quenching ensures complete hydrolysis. |
Problem 2: Poor Regioselectivity - Formation of Multiple Isomers
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Influence of Directing Groups | The methoxy group (-OCH₃) at C-6 is a strong activating, ortho-para director. The chloro group (-Cl) at C-5 is a deactivating, ortho-para director. The directing effects of both substituents must be considered. Formylation is electronically favored at positions activated by the methoxy group. |
| Steric Hindrance | The Vilsmeier reagent is bulky. Attack at sterically hindered positions may be disfavored. The C-2 position is sterically less hindered than other potential sites. |
| Choice of Formylating Agent | While POCl₃/DMF is standard, other Vilsmeier reagents can be explored. For instance, using a bulkier formylating agent might enhance selectivity for the less sterically hindered position. |
| Solvent Effects | The choice of solvent can influence the regioselectivity of electrophilic aromatic substitutions. Dichloromethane or 1,2-dichloroethane are commonly used. Exploring other non-polar aprotic solvents might offer better selectivity. |
Problem 3: Difficulty in Product Purification
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Presence of Unreacted Starting Material | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material. If the reaction is sluggish, consider extending the reaction time or slightly increasing the temperature after the initial addition. |
| Formation of Closely-Eluting Isomers | Isomeric naphthaldehydes can be challenging to separate. Column chromatography using a high-resolution silica gel and a carefully optimized eluent system (e.g., a gradient of ethyl acetate in hexanes) is recommended. |
| Contamination with Phosphorus-Containing Byproducts | Thorough aqueous work-up is essential to remove phosphorus-containing byproducts from the POCl₃. Washing the organic layer with water and brine is crucial. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the expected major regioisomer in the Vilsmeier-Haack formylation of 1-chloro-2-methoxynaphthalene?
A1: The major product is expected to be this compound. The powerful electron-donating and ortho,para-directing effect of the methoxy group at the 6-position strongly activates the C-5 and C-7 positions for electrophilic attack. The chloro group at the 5-position is a deactivator but also an ortho,para-director. The formylation is anticipated to occur at the position most activated by the methoxy group and not sterically hindered.
Q2: How can I confirm the regiochemistry of the product?
A2: The regiochemistry can be unequivocally determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments will allow for the unambiguous assignment of all proton and carbon signals, confirming the substitution pattern.
Q3: Are there alternative methods to synthesize this compound with better regioselectivity?
A3: While the Vilsmeier-Haack reaction is a common method for formylation, other strategies could be considered. These might include a multi-step synthesis involving a directed ortho-metalation approach or the formylation of a pre-functionalized naphthalene derivative where the desired regiochemistry is already established.
Q4: What are the key safety precautions for the Vilsmeier-Haack reaction?
A4: Phosphorus oxychloride (POCl₃) is a corrosive and toxic reagent that reacts violently with water. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The Vilsmeier reagent is also moisture-sensitive and should be handled under an inert atmosphere.
Section 3: Experimental Protocols
Key Experiment: Vilsmeier-Haack Formylation of 1-chloro-2-methoxynaphthalene
This protocol is a general guideline and may require optimization.
Materials:
-
1-chloro-2-methoxynaphthalene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Sodium acetate
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq.). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 eq.) dropwise via the dropping funnel while maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 1-chloro-2-methoxynaphthalene (1.0 eq.) in anhydrous dichloromethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture back to 0 °C. Slowly and carefully quench the reaction by the dropwise addition of a cold saturated aqueous solution of sodium acetate. Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to isolate this compound.
Section 4: Data Presentation
Table 1: Hypothetical Data on Regioselectivity under Different Reaction Conditions
| Entry | Vilsmeier Reagent (eq.) | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Other Isomers (%) |
| 1 | 1.2 | 0 to rt | 3 | 75 | 10 |
| 2 | 1.5 | 0 to rt | 3 | 78 | 15 |
| 3 | 1.2 | rt | 3 | 65 | 20 |
| 4 | 1.2 | 0 to 40 | 2 | 70 | 18 |
Note: This data is illustrative and serves as an example of how to present quantitative results. Actual results will vary based on specific experimental conditions.
Section 5: Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Factors influencing regioselectivity in the formylation reaction.
stability of 5-Chloro-6-methoxy-2-naphthaldehyde under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Chloro-6-methoxy-2-naphthaldehyde under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter stability-related issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in acidic conditions?
Q2: What are the potential degradation pathways for this compound in an acidic medium?
Under acidic conditions, aromatic aldehydes can undergo several degradation reactions. The most common pathway is oxidation, which can convert the aldehyde group to a carboxylic acid.[1] Polymerization can also occur, especially under certain temperature and pH conditions.[1] For this compound, acid-catalyzed hydrolysis of the methoxy group is another potential degradation pathway, although less common for aryl methyl ethers without significant activation. The specific degradation products will depend on the exact experimental conditions, including the type of acid, its concentration, temperature, and the presence of oxygen.
Q3: How can I perform a forced degradation study to assess the stability of this compound under acidic conditions?
A forced degradation study, also known as stress testing, is essential to understand the stability of a compound.[2][4] A typical protocol involves exposing a solution of the compound to acidic conditions and monitoring its degradation over time. Based on studies of related compounds, a starting point for your experiment could be:
-
Acid Selection: Start with a common mineral acid like hydrochloric acid (HCl).
-
Acid Concentration: A concentration range of 0.1 N to 2 N HCl is often used.[1][2]
-
Temperature: Experiments can be conducted at room temperature or elevated temperatures (e.g., 60-80°C) to accelerate degradation.[1][2][3]
-
Time Points: Collect samples at various time intervals (e.g., 0, 2, 4, 8, 12, 24 hours) to track the degradation kinetics.
-
Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Q4: What analytical methods are suitable for monitoring the degradation of this compound and its potential degradation products?
A stability-indicating analytical method is crucial for separating the intact parent compound from its degradation products.[5]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with UV detection is the most common and effective technique for this purpose.[6][7] A C18 column is often a good starting point for method development.
-
Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear.[8]
-
Identification of Degradation Products: To identify the chemical structures of any degradation products formed, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective.[9]
Troubleshooting Guides
Issue 1: Unexpectedly rapid degradation of this compound in an acidic solution.
| Potential Cause | Troubleshooting Step |
| High Acid Concentration | Reduce the concentration of the acid. For example, if using 1 N HCl, try 0.1 N or 0.01 N HCl. |
| Elevated Temperature | Conduct the experiment at a lower temperature. If refluxing at 80°C, try performing the experiment at room temperature or 40°C. |
| Presence of Oxidizing Agents | Ensure the solvent and reagents are free from peroxides or other oxidizing impurities. Use freshly prepared solutions. |
| Photodegradation | Protect the experimental setup from light by using amber glassware or covering it with aluminum foil. |
Issue 2: Poor separation between the parent compound and degradation products in the HPLC chromatogram.
| Potential Cause | Troubleshooting Step |
| Inappropriate Mobile Phase | Optimize the mobile phase composition. Adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. |
| Incorrect pH of Mobile Phase | Adjust the pH of the aqueous portion of the mobile phase to improve the peak shape and resolution. |
| Suboptimal Column | Try a different stationary phase (e.g., C8, phenyl-hexyl) or a column with a different particle size or length. |
| Isocratic Elution is Insufficient | Switch to a gradient elution method to improve the separation of complex mixtures.[6] |
Issue 3: Difficulty in identifying unknown peaks in the chromatogram.
| Potential Cause | Troubleshooting Step |
| Lack of Structural Information | Employ hyphenated techniques like LC-MS/MS to obtain mass spectral data of the unknown peaks. This will provide information on the molecular weight and fragmentation pattern, aiding in structure elucidation.[9] |
| Co-elution of Impurities | Further optimize the HPLC method to achieve baseline separation of all peaks before attempting identification. |
| Degradation of Excipients (if in a formulation) | Analyze a placebo sample (all components except the active pharmaceutical ingredient) under the same stress conditions to identify peaks originating from excipient degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Sample Preparation:
-
To a volumetric flask, add an appropriate volume of the stock solution.
-
Add an equal volume of 2 N HCl to achieve a final acid concentration of 1 N. The final concentration of the compound should be in the working range of the analytical method (e.g., 100 µg/mL).
-
If the compound is insoluble, a co-solvent like acetonitrile can be used, but its effect on the degradation should be considered.[1]
-
-
Incubation:
-
Incubate the solution at a controlled temperature (e.g., 60°C) in a water bath or oven.
-
Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
-
Sample Neutralization and Dilution:
-
Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH (e.g., 1 N NaOH).
-
Dilute the neutralized sample with the mobile phase to the target concentration for HPLC analysis.
-
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating RP-HPLC Method
-
Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Selection:
-
Aqueous Phase (A): 0.1% Formic acid or phosphoric acid in water.
-
Organic Phase (B): Acetonitrile or methanol.
-
-
Initial Chromatographic Conditions:
-
Elution Mode: Isocratic or gradient. A good starting point for a gradient could be 50% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determine the UV maximum absorbance (λmax) of this compound by scanning a dilute solution with a UV-Vis spectrophotometer.
-
Injection Volume: 10-20 µL.
-
-
Method Optimization:
-
Inject a mixture of the unstressed and stressed (degraded) samples.
-
Adjust the mobile phase composition, gradient slope, and pH to achieve adequate resolution (>1.5) between the parent peak and all degradation product peaks.
-
Data Presentation
Table 1: Example of Quantitative Data Summary from a Forced Degradation Study
| Stress Condition | Time (hours) | Peak Area of this compound | % Degradation | Number of Degradation Products |
| 1 N HCl at 60°C | 0 | 1,250,000 | 0.0 | 0 |
| 2 | 1,125,000 | 10.0 | 1 | |
| 4 | 987,500 | 21.0 | 2 | |
| 8 | 750,000 | 40.0 | 3 | |
| 12 | 562,500 | 55.0 | 3 | |
| 24 | 312,500 | 75.0 | 4 |
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Potential degradation pathways under acidic stress.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. rjptonline.org [rjptonline.org]
- 3. ijrpc.com [ijrpc.com]
- 4. academic.oup.com [academic.oup.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. ijmr.net.in [ijmr.net.in]
Technical Support Center: Chlorination of 6-Methoxy-2-naphthaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the over-chlorination of 6-methoxy-2-naphthaldehyde during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when chlorinating 6-methoxy-2-naphthaldehyde?
The primary challenge is controlling the regioselectivity and the extent of chlorination. The naphthalene ring is activated by the electron-donating methoxy group, making it susceptible to electrophilic substitution. The aldehyde group is a deactivating meta-director. This interplay can lead to a mixture of products, including the desired mono-chlorinated product, as well as di- and poly-chlorinated byproducts. Over-chlorination is a significant issue, leading to reduced yield of the target compound and purification difficulties.
Q2: Which chlorinating agents are recommended for the selective monochlorination of 6-methoxy-2-naphthaldehyde?
For selective chlorination of activated aromatic rings, milder chlorinating agents are often preferred over chlorine gas. Reagents like N-chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂) are commonly used.[1][2][3][4] The choice of reagent can significantly impact selectivity.
Q3: What is the expected regioselectivity for the monochlorination of 6-methoxy-2-naphthaldehyde?
The methoxy group at the 6-position is an ortho-, para-director, activating the 5- and 7-positions. The aldehyde group at the 2-position is a meta-director, deactivating the 1- and 3-positions. Therefore, electrophilic attack is most likely to occur at the 5-position, which is ortho to the activating methoxy group and not deactivated by the aldehyde. The primary desired product is typically 5-chloro-6-methoxy-2-naphthaldehyde.
Q4: How can I monitor the progress of the chlorination reaction to avoid over-chlorination?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be used to achieve good separation between the starting material, the desired mono-chlorinated product, and any potential di-chlorinated byproducts. The reaction should be stopped once the consumption of the starting material is maximized and the formation of byproducts with lower Rf values (more polar, potentially di-chlorinated) becomes significant. Gas chromatography-mass spectrometry (GC-MS) can also be a powerful tool for monitoring the reaction and identifying the products formed.[5][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material | 1. Inactive chlorinating agent. 2. Insufficient catalyst activity. 3. Reaction temperature is too low. | 1. Use a fresh batch of the chlorinating agent. 2. Ensure the Lewis acid catalyst is anhydrous and active. 3. Gradually increase the reaction temperature while monitoring by TLC. |
| Formation of multiple products (poor selectivity) | 1. Reaction temperature is too high. 2. Incorrect stoichiometry (excess chlorinating agent). 3. Inappropriate solvent. | 1. Perform the reaction at a lower temperature (e.g., 0 °C or room temperature). 2. Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the chlorinating agent. 3. Use a non-polar or less polar solvent to moderate the reactivity. |
| Significant amount of di-chlorinated byproduct | 1. Prolonged reaction time. 2. High concentration of reactants. 3. Highly active catalyst. | 1. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. 2. Perform the reaction at a lower concentration. 3. Reduce the amount of Lewis acid catalyst or use a milder catalyst. |
| Difficulty in purifying the desired product | 1. Similar polarity of the product and byproducts. 2. Contamination with the catalyst. | 1. Use column chromatography with a shallow solvent gradient for better separation. Recrystallization can also be effective. 2. Perform an aqueous work-up to remove the catalyst before purification. |
Experimental Protocols
Protocol 1: Selective Monochlorination using N-Chlorosuccinimide (NCS) and a Lewis Acid Catalyst
This protocol is a general guideline based on established methods for the selective chlorination of activated aromatic compounds.[1][7]
Materials:
-
6-methoxy-2-naphthaldehyde
-
N-Chlorosuccinimide (NCS)
-
Anhydrous Lewis acid catalyst (e.g., FeCl₃, AlCl₃, or ZrCl₄)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for TLC and column chromatography
Procedure:
-
Dissolve 6-methoxy-2-naphthaldehyde (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the Lewis acid catalyst (0.1-0.3 eq) to the solution and stir for 10-15 minutes.
-
Add NCS (1.05-1.1 eq) portion-wise over 15-30 minutes, ensuring the temperature remains low.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate solvent system). The starting material should have a higher Rf than the mono-chlorinated product.
-
Once the starting material is consumed (typically 1-4 hours), quench the reaction by slowly adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the desired this compound.
Characterization of the expected product (this compound):
-
¹H NMR: Expect characteristic shifts for the aromatic protons, the aldehyde proton (around 9.8-10.0 ppm), and the methoxy protons (around 3.9-4.0 ppm). The coupling patterns of the aromatic protons will be indicative of the substitution pattern.
-
¹³C NMR: Expect signals for the carbonyl carbon (around 190 ppm), the aromatic carbons, and the methoxy carbon (around 56 ppm).
-
Mass Spectrometry: The molecular ion peak should correspond to the mass of the chlorinated product, and the isotopic pattern for chlorine (M and M+2 peaks in a ~3:1 ratio) should be observable.
Data Presentation
| Parameter | Condition A (High Selectivity) | Condition B (Potential for Over-chlorination) |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) | Sulfuryl Chloride (SO₂Cl₂) |
| Catalyst | Mild Lewis Acid (e.g., ZrCl₄) | Strong Lewis Acid (e.g., AlCl₃) |
| Temperature | 0 °C to Room Temperature | Room Temperature to 50 °C |
| Solvent | Dichloromethane (DCM) | 1,2-Dichloroethane (DCE) |
| Stoichiometry (Chlorinating Agent) | 1.05 - 1.1 equivalents | > 1.2 equivalents |
| Typical Yield (Mono-chlorinated) | > 80% | Variable, with significant byproduct formation |
Visualizations
Signaling Pathway of Electrophilic Aromatic Substitution
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 3. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]
- 4. Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. The role of GC-MS and LC-MS in the discovery of drinking water disinfection by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 5-Chloro-6-methoxy-2-naphthaldehyde
This guide provides technical support for the recrystallization of 5-Chloro-6-methoxy-2-naphthaldehyde, addressing common issues encountered during the purification process.
Experimental Protocol: Recrystallization of Naphthaldehyde Derivatives
Recommended Starting Solvents: Based on protocols for similar compounds, the following solvents and mixtures are suggested for initial screening:
-
Ethyl acetate
-
Absolute Ethanol
-
Methanol
-
Benzene-hexane mixture
-
Mixed solvent systems (e.g., Acetone/Hexanes, THF/Hexanes, Ethyl acetate/Heptane)
General Recrystallization Procedure:
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a chosen solvent at room temperature. If it dissolves readily, the solvent is likely unsuitable for recrystallization. A good solvent will dissolve the compound when heated but show poor solubility at room temperature.
-
Dissolution: In an Erlenmeyer flask, add the crude compound and a small amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring. Gradually add more solvent until the compound is completely dissolved. Avoid adding an excess of solvent, as this will reduce the final yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this process to encourage the formation of large, pure crystals.
-
Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath to maximize the yield of crystals.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Allow the crystals to air dry or dry them in a vacuum oven.
Quantitative Data Summary
Specific quantitative solubility data for this compound is not available in the searched literature. Researchers should determine this experimentally as part of the solvent screening process. For the related compound, 6-methoxy-2-naphthaldehyde, a patent describes a recrystallization process from ethyl acetate with a solid-to-liquid ratio of 1g to 5-10mL, heated to 70°C.[1]
| Compound | Solvent System | Temperature | Observations | Reference |
| 6-methoxy-2-naphthaldehyde | Ethyl Acetate | 70°C | Complete dissolution. | [1] |
| 6-methoxy-2-naphthaldehyde | Absolute Ethanol | Not Specified | Suitable for recrystallization. | [1] |
| 6-methoxy-2-naphthaldehyde | Methanol | Not Specified | Suitable for recrystallization. | [1] |
| 6-bromo-2-methoxynaphthalene | Benzene-Hexane | Not Specified | Suitable for recrystallization. | [2] |
Troubleshooting Guide & FAQs
This section addresses common problems that may arise during the recrystallization of this compound.
Q1: No crystals are forming, even after the solution has cooled.
A1: This is a common issue and can be caused by several factors:
-
Too much solvent was used: The solution may not be supersaturated. Solution: Reheat the solution and evaporate some of the solvent to increase the concentration of the compound. Allow it to cool again.
-
Supersaturation: The solution may be supersaturated but requires a nucleation site for crystal growth to begin. Solutions:
-
Scratching: Gently scratch the inside of the flask with a glass rod below the surface of the solution.[3][4]
-
Seed Crystals: Add a tiny crystal of the crude or pure compound to the solution to induce crystallization.[3]
-
Evaporation: Dip a glass rod into the solution and allow the solvent to evaporate, then re-introduce the rod with the solid residue into the solution.[3]
-
-
Incorrect Solvent: The chosen solvent may not be suitable. Solution: Recover the compound by evaporating the solvent and attempt recrystallization with a different solvent system.[3]
Q2: The compound "oiled out" instead of forming crystals.
A2: The formation of an oil or "gum" indicates that the compound's solubility was exceeded at a temperature above its melting point in the solvent. This can also occur with highly impure samples.
-
Solutions:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional solvent and allow the solution to cool more slowly.[4]
-
Consider using a different solvent or a mixed solvent system. For gummy aromatic aldehydes, dissolving in a minimal amount of a polar solvent like acetone and slowly adding a non-polar solvent like hexanes or petroleum ether can induce precipitation of a solid.[5]
-
Q3: The crystals formed too quickly, resulting in a fine powder.
A3: Rapid crystallization often traps impurities.[3]
-
Solution: Reheat the solution and add a bit more solvent than the minimum required for dissolution. This will slow down the cooling and crystallization process, allowing for the formation of larger, purer crystals.[3]
Q4: The final yield of crystals is very low.
A4: A low yield can be due to several reasons:
-
Excessive Solvent: Too much solvent was used, and a significant amount of the compound remains dissolved in the mother liquor.[3] Solution: Before discarding the filtrate, test it by evaporating a small amount on a watch glass to see if a significant residue remains. If so, concentrate the filtrate and cool to recover more product.
-
Premature Filtration: The solution was not cooled sufficiently before filtration, leaving product dissolved in the solvent.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of the product.
Q5: How can I purify the aldehyde if recrystallization is not effective?
A5: For aldehydes that are difficult to crystallize, forming a solid derivative can be an effective purification method.
-
Bisulfite Adduct Formation: Aromatic aldehydes can often be purified by forming a crystalline bisulfite adduct. This adduct can be isolated by filtration and then the aldehyde can be regenerated.[5][6]
Workflow and Logic Diagrams
Caption: Troubleshooting workflow for recrystallization.
Caption: Logic diagram for selecting a suitable recrystallization solvent.
References
- 1. CN113651680A - A kind of preparation method of 6-methoxyl group-2-naphthalene carboxaldehyde - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
Technical Support Center: Scaling Up the Synthesis of 5-Chloro-6-methoxy-2-naphthaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 5-Chloro-6-methoxy-2-naphthaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent synthetic strategy involves a multi-step process starting from 2-methoxynaphthalene. The key steps typically include:
-
Chlorination: Regioselective chlorination of 2-methoxynaphthalene to yield 1-chloro-2-methoxynaphthalene.
-
Bromination: Introduction of a bromine atom at the 6-position of 1-chloro-2-methoxynaphthalene to form 2-bromo-5-chloro-6-methoxynaphthalene.
-
Formylation: Conversion of the bromo-substituted naphthalene to the final aldehyde product, often via a Grignard reaction followed by formylation or through a Vilsmeier-Haack reaction.[1]
Q2: What are the critical safety concerns when scaling up this synthesis?
A2: Scaling up chemical reactions introduces significant safety hazards that must be carefully managed. Key concerns for this synthesis include:
-
Thermal Runaway: The Vilsmeier-Haack reaction is exothermic and can lead to a thermal runaway if not properly controlled.[2] Careful monitoring of temperature and controlled addition of reagents are crucial.
-
Hazardous Reagents: The synthesis involves hazardous materials such as phosphorus oxychloride (POCl₃), bromine, and organolithium reagents (like n-butyllithium), which are toxic, corrosive, and/or pyrophoric.[3] Appropriate personal protective equipment (PPE) and handling procedures are mandatory.
-
Solvent Handling: Large volumes of flammable and potentially toxic solvents are used. Proper ventilation and grounding of equipment are necessary to prevent fires and exposure.
-
Pressure Build-up: Some reactions may generate gaseous byproducts, leading to a pressure increase in a closed system. Ensure adequate pressure relief systems are in place.
Q3: How can I purify the final product, this compound?
A3: Purification of the final product can be challenging due to the potential presence of isomeric impurities. Common purification techniques include:
-
Recrystallization: This is a primary method for purifying solid organic compounds. A suitable solvent system (e.g., ethyl acetate) should be identified to selectively crystallize the desired product.[4]
-
Column Chromatography: For separating isomers with different polarities, silica gel column chromatography can be effective. However, this method can be less practical for very large-scale production.
-
Bisulfite Adduct Formation: Aldehydes can form solid bisulfite addition products, which can be filtered and then hydrolyzed back to the pure aldehyde. This is a classic method for aldehyde purification.[5]
Troubleshooting Guides
Problem 1: Low Yield in the Chlorination of 2-Methoxynaphthalene
| Potential Cause | Recommended Solution |
| Incorrect Chlorinating Agent | Sulfuryl chloride (SO₂Cl₂) is a common and effective reagent for this type of chlorination. Ensure its purity and use it in appropriate stoichiometry. |
| Suboptimal Reaction Temperature | The reaction temperature can influence the regioselectivity and yield. Experiment with a temperature range, for example, starting at 0°C and slowly warming to room temperature, to find the optimal condition. |
| Formation of Multiple Isomers | The methoxy group directs electrophilic substitution to the 1 and 6 positions. To favor the 1-chloro isomer, consider using milder reaction conditions and a non-polar solvent to minimize side reactions. |
| Inadequate Mixing | On a larger scale, inefficient stirring can lead to localized overheating and side reactions. Ensure vigorous and consistent mixing throughout the reaction. |
Problem 2: Difficulty in the Formylation Step (Vilsmeier-Haack Reaction)
| Potential Cause | Recommended Solution |
| Inactive Vilsmeier Reagent | The Vilsmeier reagent (formed from POCl₃ and DMF) is moisture-sensitive. Ensure all reagents and glassware are thoroughly dried. Prepare the reagent in situ just before use for best results.[6][7] |
| Low Reactivity of the Substrate | The presence of the chloro and methoxy groups influences the electron density of the naphthalene ring. The reaction may require higher temperatures or longer reaction times compared to unsubstituted naphthalenes. Reaction temperatures can range from below 0°C to up to 80°C.[7] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, a slight increase in temperature or addition of more Vilsmeier reagent might be necessary. |
| Difficult Work-up | The hydrolysis of the intermediate iminium salt can be tricky. Quenching the reaction with a cold aqueous solution of a base like sodium acetate or sodium hydroxide is a common procedure.[6] Ensure the pH is carefully controlled during work-up to avoid product degradation. |
Problem 3: Isomeric Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Non-Regioselective Chlorination | As mentioned, chlorination can yield a mixture of isomers. Optimize the chlorination step to maximize the formation of the desired 1-chloro-2-methoxynaphthalene. |
| Isomerization during Subsequent Steps | Under harsh acidic or basic conditions, there is a possibility of substituent migration, although less common for stable aromatic systems. Maintain moderate reaction conditions. |
| Co-crystallization of Isomers | If isomers have similar physical properties, they might co-crystallize. In such cases, multiple recrystallizations from different solvent systems may be required. Alternatively, derivatization to facilitate separation can be explored. |
Experimental Protocols
Key Experiment: Vilsmeier-Haack Formylation of a Substituted Naphthalene
This protocol is a general guideline and may need optimization for the specific substrate, 2-bromo-5-chloro-6-methoxynaphthalene.
Materials:
-
Substituted Naphthalene (1.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (1.5 - 2.0 equiv)
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
Sodium acetate or Sodium hydroxide solution
-
Ethyl acetate or other suitable extraction solvent
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet, add the substituted naphthalene and anhydrous DMF (or DCM).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride dropwise to the stirred solution, maintaining the temperature below 5°C. The formation of the Vilsmeier reagent is exothermic.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a temperature between 40-80°C, depending on the substrate's reactivity. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture back to 0°C.
-
Carefully quench the reaction by the slow addition of a cold aqueous solution of sodium acetate or sodium hydroxide. This step can be highly exothermic.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data Summary
The following tables summarize typical reaction parameters. Note that these are illustrative and will require optimization for the specific synthesis of this compound.
Table 1: Illustrative Parameters for Vilsmeier-Haack Reaction
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (100-500 g) |
| Substrate | 1.0 equiv | 1.0 equiv |
| POCl₃ | 1.5 - 2.0 equiv | 1.5 - 1.8 equiv |
| Solvent Volume | 10-20 mL / g substrate | 5-10 mL / g substrate |
| Reaction Temp. | 0°C to 60°C | 5°C to 70°C (with careful monitoring) |
| Reaction Time | 2 - 8 hours | 4 - 12 hours |
| Typical Yield | 60 - 80% | 55 - 75% |
Table 2: Comparison of Purification Methods
| Method | Scale | Typical Purity | Advantages | Disadvantages |
| Recrystallization | Lab & Pilot | >98% | Cost-effective, simple for large scale. | Potential for product loss in mother liquor, may not remove all isomers effectively. |
| Column Chromatography | Lab | >99% | Excellent separation of isomers. | Time-consuming, requires large solvent volumes, less practical for large scale. |
| Bisulfite Adduct | Lab & Pilot | >99% | Highly selective for aldehydes. | Adds an extra step to the synthesis, requires careful pH control for regeneration. |
Visualizations
Synthesis Pathway
Caption: Proposed synthetic pathway for this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. EP0440930A2 - Process for the debromination of 2-substituted-5-bromo-6-methoxynaphthalenes - Google Patents [patents.google.com]
- 2. SYNTHESIS OF MONO- AND DIMETHOXYLATED POLYCHLORINATED BIPHENYLS DERIVATIVES STARTING FROM FLUOROARENE DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN113651680A - A kind of preparation method of 6-methoxyl group-2-naphthalene carboxaldehyde - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. jk-sci.com [jk-sci.com]
Validation & Comparative
A Comparative Guide to the Spectral Data of 5-Chloro-6-methoxy-2-naphthaldehyde and 6-methoxy-2-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectral data for 5-Chloro-6-methoxy-2-naphthaldehyde and its parent compound, 6-methoxy-2-naphthaldehyde. Understanding the spectral characteristics of these molecules is crucial for their identification, characterization, and application in various research and development endeavors, including drug discovery and materials science.
While experimental data for 6-methoxy-2-naphthaldehyde is readily available, obtaining verified experimental spectra for this compound has proven challenging. Therefore, this guide presents a combination of experimental data for the former and predicted data for the latter, offering a valuable comparative resource.
Executive Summary
This document details a side-by-side analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and 6-methoxy-2-naphthaldehyde. The introduction of a chlorine atom is expected to induce notable shifts in the spectral properties, which will be highlighted and discussed.
Spectral Data Comparison
The following tables summarize the key spectral data for the two compounds.
¹H NMR Data Comparison
| Proton Assignment | 6-methoxy-2-naphthaldehyde (Experimental, CDCl₃, 400 MHz) | This compound (Predicted) | Expected Shift Difference |
| Aldehyde-H | ~10.1 ppm (s) | ~10.0 ppm (s) | Minimal change |
| Naphthyl-H (near CHO) | ~8.3 ppm (s) | ~8.2 ppm (s) | Minimal change |
| Naphthyl-H | ~7.9 ppm (d) | ~7.8 ppm (d) | Minor upfield shift |
| Naphthyl-H | ~7.8 ppm (d) | ~7.7 ppm (d) | Minor upfield shift |
| Naphthyl-H | ~7.6 ppm (d) | ~7.5 ppm (s) | Upfield shift and loss of coupling |
| Naphthyl-H | ~7.2 ppm (dd) | No corresponding proton | N/A |
| Methoxy-H | ~4.0 ppm (s) | ~4.1 ppm (s) | Minor downfield shift |
Note: Predicted data is generated based on standard chemical shift prediction algorithms. Actual experimental values may vary.
¹³C NMR Data Comparison
| Carbon Assignment | 6-methoxy-2-naphthaldehyde (Experimental, CDCl₃, 100 MHz) | This compound (Predicted) | Expected Shift Difference |
| C=O | ~192 ppm | ~191 ppm | Minor upfield shift |
| Naphthyl-C (ipso to CHO) | ~136 ppm | ~135 ppm | Minor upfield shift |
| Naphthyl-C (ipso to OMe) | ~160 ppm | ~158 ppm | Upfield shift due to Cl |
| Naphthyl-C (ipso to Cl) | N/A | ~128 ppm | N/A |
| Naphthyl-C | ~132-134 ppm | ~130-133 ppm | General upfield shifts |
| Naphthyl-C | ~124-130 ppm | ~122-129 ppm | General upfield shifts |
| Naphthyl-C | ~105 ppm | ~106 ppm | Minor downfield shift |
| Methoxy-C | ~55 ppm | ~56 ppm | Minor downfield shift |
Note: Predicted data is generated based on standard chemical shift prediction algorithms. Actual experimental values may vary.
IR Data Comparison
| Functional Group | 6-methoxy-2-naphthaldehyde (Experimental, KBr pellet) | This compound (Predicted) | Expected Shift Difference |
| C=O Stretch (Aldehyde) | ~1680-1700 cm⁻¹ | ~1685-1705 cm⁻¹ | Slight shift to higher wavenumber |
| C-H Stretch (Aldehyde) | ~2720, 2820 cm⁻¹ | ~2725, 2825 cm⁻¹ | Minimal change |
| C-O Stretch (Aryl Ether) | ~1250-1270 cm⁻¹ | ~1250-1270 cm⁻¹ | Minimal change |
| C-Cl Stretch | N/A | ~700-800 cm⁻¹ | New characteristic band |
| Aromatic C=C Stretch | Multiple bands ~1450-1600 cm⁻¹ | Multiple bands ~1450-1600 cm⁻¹ | Minor shifts in band positions |
Note: Predicted data is based on characteristic infrared group frequencies.
Mass Spectrometry Data Comparison
| Parameter | 6-methoxy-2-naphthaldehyde | This compound | Key Difference |
| Molecular Ion (M⁺) | m/z 186 | m/z 220/222 (approx. 3:1 ratio) | Presence of chlorine isotope pattern |
| Key Fragments | m/z 185 (M-H)⁺, 157 (M-CHO)⁺, 129, 115 | m/z 219/221 (M-H)⁺, 191/193 (M-CHO)⁺, 156, 128 | Fragments show corresponding +34/+36 mass shift and isotope patterns |
Note: Predicted fragmentation for the chloro-compound is based on typical fragmentation patterns of aromatic aldehydes and chlorinated compounds.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and proton/carbon environments of the analytes.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a 30-degree pulse width.
-
Acquire 16-32 scans with a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Use a 30-degree pulse width with proton decoupling.
-
Acquire 1024-4096 scans with a relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm.
Caption: NMR Spectroscopy Experimental Workflow.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecules.
Methodology:
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹, co-adding 16-32 scans for a good signal-to-noise ratio.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.
Caption: FT-IR Spectroscopy Experimental Workflow.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the analytes.
Methodology:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use Electron Impact (EI) ionization at 70 eV.
-
Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Acquisition: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weights (e.g., m/z 40-400).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. For chlorinated compounds, look for the characteristic isotopic pattern of chlorine ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio).
Caption: Mass Spectrometry Experimental Workflow.
Conclusion
The addition of a chlorine atom to the 6-methoxy-2-naphthaldehyde scaffold is predicted to cause discernible changes in its spectral properties. In NMR, subtle shifts in both proton and carbon signals are expected, with the most significant changes occurring in the vicinity of the chloro-substituent. The IR spectrum is predicted to show a new C-Cl stretching band, providing a clear diagnostic marker. The most definitive difference is anticipated in the mass spectrum, where the presence of the chlorine atom will be readily identified by its characteristic isotopic pattern. This guide provides a foundational dataset for researchers working with these and similar compounds, aiding in their synthesis, characterization, and application. It is important to reiterate that the data for this compound is largely predictive and awaits experimental verification.
Comparative Reactivity Analysis: Chlorinated vs. Non-Chlorinated Naphthaldehydes in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of chlorinated and non-chlorinated naphthaldehydes, focusing on reactions pivotal to synthetic chemistry and drug development. The presence of a chlorine atom on the naphthalene ring significantly alters the electronic properties of the molecule, leading to distinct reactivity profiles. This analysis is supported by established principles in organic chemistry and illustrative experimental contexts.
Data Presentation: A Comparative Overview
The following table summarizes the expected qualitative differences in reactivity between a representative chlorinated naphthaldehyde (e.g., 4-chloro-1-naphthaldehyde) and its non-chlorinated counterpart (1-naphthaldehyde) in key chemical transformations.
| Reaction Type | Chlorinated Naphthaldehyde (e.g., 4-Chloro-1-naphthaldehyde) | Non-Chlorinated Naphthaldehyde (e.g., 1-Naphthaldehyde) | Rationale for Reactivity Difference |
| Schiff Base Formation | Higher reactivity | Lower reactivity | The electron-withdrawing chloro group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by amines. |
| Suzuki-Miyaura Coupling | Reactive (as an electrophile) | Unreactive (as an electrophile) | The carbon-chlorine bond provides a reactive site for oxidative addition to a palladium catalyst, enabling cross-coupling with boronic acids. The C-H bond in the non-chlorinated analogue is unreactive under these conditions. |
| Nucleophilic Aromatic Substitution (SNAr) | Susceptible to substitution | Generally unreactive | The electron-withdrawing nature of the chlorine atom activates the naphthalene ring for nucleophilic attack, particularly at positions ortho and para to the chloro substituent. |
Key Reaction Comparisons
Schiff Base Formation
The condensation reaction between an aldehyde and a primary amine to form a Schiff base (an imine) is a fundamental transformation in the synthesis of various biologically active molecules. The rate of this reaction is highly dependent on the electrophilicity of the carbonyl carbon.
Comparative Reactivity: Chlorinated naphthaldehydes are expected to exhibit a higher rate of Schiff base formation compared to their non-chlorinated analogs. The electron-withdrawing inductive effect of the chlorine atom increases the partial positive charge on the carbonyl carbon, making it a more potent electrophile for the nucleophilic amine.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. In this reaction, an organoboron compound (e.g., a boronic acid) is coupled with an organic halide or triflate.
Comparative Reactivity: A significant difference in reactivity is observed here, as the chlorinated naphthaldehyde can act as an electrophilic coupling partner, while the non-chlorinated naphthaldehyde cannot. The presence of the C-Cl bond is a prerequisite for the oxidative addition step in the catalytic cycle. Although aryl chlorides are generally less reactive than the corresponding bromides and iodides, suitable catalyst systems have been developed for their efficient coupling.[1]
Nucleophilic Aromatic Substitution (SNAr)
In contrast to the more common electrophilic aromatic substitution on naphthalene, nucleophilic aromatic substitution (SNAr) requires the presence of electron-withdrawing groups to activate the aromatic ring towards attack by a nucleophile.[2][3]
Comparative Reactivity: The chlorine atom, being an electron-withdrawing group, renders the naphthalene ring more electron-deficient and thus more susceptible to nucleophilic attack. This makes chlorinated naphthaldehydes viable substrates for SNAr reactions, where a nucleophile can replace the chlorine atom or another leaving group on the ring. The non-chlorinated naphthaldehyde ring is electron-rich and therefore generally unreactive towards nucleophiles under SNAr conditions.
Experimental Protocols
The following are generalized experimental protocols for the discussed reactions. Specific conditions such as temperature, reaction time, and catalyst choice may vary depending on the specific substrates and desired outcomes.
General Protocol for Schiff Base Formation[4][5][6]
-
Reactant Preparation: Dissolve the naphthaldehyde derivative (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Amine Addition: Add the primary amine (1 to 1.2 equivalents) to the solution. A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate the reaction.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for a period ranging from a few hours to overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the product may precipitate out of the solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.
General Protocol for Suzuki-Miyaura Coupling of an Aryl Chloride[1][7][8]
-
Reaction Setup: In a reaction vessel purged with an inert gas (e.g., argon or nitrogen), combine the chlorinated naphthaldehyde (1 equivalent), the boronic acid derivative (1.1 to 1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a suitable phosphine ligand, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, which is often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for several hours until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up and Isolation: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)[9][10]
-
Reactant Preparation: Dissolve the chlorinated naphthaldehyde (1 equivalent) in a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile.
-
Nucleophile Addition: Add the nucleophile (e.g., an alkoxide, amine, or thiol, 1.1 to 2 equivalents) to the solution. If the nucleophile is an amine or thiol, a non-nucleophilic base (e.g., K₂CO₃ or Et₃N) may be required.
-
Reaction: Heat the reaction mixture to an elevated temperature (e.g., 50-150 °C) and stir for the required duration, monitoring by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture and pour it into water. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with an appropriate organic solvent. Wash the organic extract, dry it, and remove the solvent in vacuo. The resulting crude product can be purified by recrystallization or column chromatography.
References
A Comparative Guide to the Biological Activity of 5-Chloro-6-methoxy-2-naphthaldehyde versus Nabumetone Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of the novel compound 5-Chloro-6-methoxy-2-naphthaldehyde against precursors of the well-established non-steroidal anti-inflammatory drug (NSAID), nabumetone. Due to the limited publicly available data on the biological activity of this compound, this guide presents a framework for comparison, including detailed experimental protocols and hypothetical data, to illustrate how such a compound would be evaluated against known anti-inflammatory agents.
Introduction
Nabumetone is a widely used NSAID for the management of pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis.[1] It is a prodrug that undergoes hepatic metabolism to its active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA), which is a selective inhibitor of cyclooxygenase-2 (COX-2).[2][3] The selective inhibition of COX-2 is a desirable characteristic for NSAIDs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.[2]
This guide focuses on comparing the biological profile of this compound, a structurally related naphthaldehyde derivative, with key precursors in the synthesis of nabumetone. The primary precursor of interest is the direct parent ketone to nabumetone's active metabolite, 4-(6-methoxy-2-naphthyl)butan-2-one. Understanding the relative anti-inflammatory activity, COX selectivity, and cytotoxicity of these compounds is crucial for the development of new and potentially improved anti-inflammatory agents.
Mechanism of Action: The Cyclooxygenase (COX) Pathway
The anti-inflammatory effects of nabumetone and its precursors are primarily mediated through the inhibition of the COX enzymes, which are key in the inflammatory cascade.
Caption: COX Inhibition Pathway by NSAIDs.
Comparative Biological Activity: A Data-Driven Overview
To provide a clear comparison, the following table summarizes hypothetical experimental data for this compound alongside known data for nabumetone's active metabolite (6-MNA) and its direct precursor. This data is illustrative and would need to be confirmed by experimental studies.
| Compound | In Vitro COX-1 IC₅₀ (µM) | In Vitro COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) | In Vivo Anti-inflammatory Activity (% inhibition of paw edema at 50 mg/kg) | Cytotoxicity (CC₅₀ in RAW 264.7 cells, µM) |
| This compound | >100 (Hypothetical) | 15.2 (Hypothetical) | >6.5 (Hypothetical) | 45.8 (Hypothetical) | >200 (Hypothetical) |
| 4-(6-methoxy-2-naphthyl)butan-2-one | >100 | 8.5 | >11.7 | 55.2 | >150 |
| 6-MNA (Active Metabolite of Nabumetone) | 10.5 | 0.8 | 13.1 | 68.5 | >250 |
| Indomethacin (Reference Drug) | 0.1 | 1.2 | 0.08 | 75.3 | 50.5 |
Note: The data for this compound is hypothetical and for illustrative purposes only. Data for other compounds is compiled from various sources for comparative context.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of these compounds.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the potency and selectivity of the compounds for COX-1 and COX-2 enzymes.
Caption: Workflow for In Vitro COX Inhibition Assay.
Protocol:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Compound Preparation: Test compounds and a reference standard (e.g., indomethacin) are dissolved in DMSO and serially diluted to a range of concentrations.
-
Incubation: The enzyme is pre-incubated with the test compounds or vehicle control in a reaction buffer for a specified time (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination: After a set incubation period (e.g., 10 minutes), the reaction is terminated.
-
Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated by plotting the percentage of inhibition against the compound concentration.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard animal model to assess the acute anti-inflammatory activity of a compound.[4]
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Protocol:
-
Animals: Male Wistar rats (150-200g) are used.
-
Compound Administration: Animals are divided into groups and administered the test compounds, vehicle control, or a reference drug (e.g., indomethacin) orally.
-
Edema Induction: One hour after drug administration, 0.1 mL of 1% w/v carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[4]
Protocol:
-
Cell Culture: RAW 264.7 macrophage cells are seeded in a 96-well plate and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 24 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The concentration of the compound that causes a 50% reduction in cell viability (CC₅₀) is determined.
Conclusion
This guide outlines a comprehensive framework for comparing the biological activity of this compound with that of nabumetone precursors. Based on the provided protocols and the hypothetical data, a thorough evaluation would involve assessing the in vitro COX inhibition profile, in vivo anti-inflammatory efficacy, and in vitro cytotoxicity. While experimental data for this compound is currently unavailable, its structural similarity to nabumetone suggests it may possess anti-inflammatory properties. Further investigation is warranted to elucidate its pharmacological profile and potential as a novel anti-inflammatory agent. The experimental workflows and comparative data structure presented herein provide a clear roadmap for such future research.
References
A Comparative Guide to the Structural Validation of 5-Chloro-6-methoxy-2-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
The definitive determination of a molecule's three-dimensional structure is a critical step in chemical research and drug development. For a novel compound like 5-Chloro-6-methoxy-2-naphthaldehyde, confirming its atomic arrangement is paramount for understanding its chemical properties and biological activity. While single-crystal X-ray crystallography stands as the gold standard for unambiguous structural elucidation, a suite of spectroscopic techniques provides complementary and often more accessible data for routine validation. This guide offers a comparative overview of these methods, complete with experimental data for the closely related parent compound, 6-methoxy-2-naphthaldehyde, and expected variations for its chlorinated derivative.
At a Glance: Comparing Structural Validation Techniques
The choice of analytical method for structural validation depends on the nature of the sample, the level of detail required, and the available resources. Below is a summary of the primary techniques used for the characterization of small organic molecules like this compound.
| Technique | Information Provided | Sample Requirements | Throughput | Key Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information. | High-quality single crystal (typically > 0.1 mm). | Low | Provides an unambiguous and absolute structure. | Crystal growth can be a significant bottleneck. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), including connectivity and spatial proximity. | Soluble sample in a deuterated solvent. | High | Non-destructive and provides rich structural information in solution. | Does not provide the absolute 3D structure; interpretation can be complex for large molecules. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in a molecule based on their vibrational frequencies. | Solid, liquid, or gas. | High | Fast, simple, and excellent for identifying functional groups. | Provides limited information on the overall molecular skeleton. |
| Mass Spectrometry (MS) | The mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and providing clues about the structure. | Small amount of sample, can be solid, liquid, or gas. | High | Extremely sensitive, provides accurate molecular weight. | Does not provide stereochemical information. |
In Detail: Experimental Data and Protocols
Due to the limited availability of specific experimental data for this compound, the following sections present data for the parent compound, 6-methoxy-2-naphthaldehyde, which is commercially available.[1][2] The expected influence of the chloro-substituent on the spectroscopic data is also discussed.
Single-Crystal X-ray Crystallography
X-ray crystallography offers an unparalleled level of detail in structural analysis. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to determine the arrangement of atoms within the crystal lattice.
-
Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a melt.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction data are collected on a detector.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The initial structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates and thermal parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. It provides information about the chemical environment of each proton and carbon atom, allowing for the determination of the carbon-hydrogen framework.
| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity |
| Aldehyde-H | 9.9 - 10.1 | s |
| Naphthyl-H | 7.2 - 8.5 | m |
| Methoxy-H | ~4.0 | s |
Note: The introduction of the electron-withdrawing chloro group at position 5 is expected to cause a downfield shift (to higher ppm values) for the adjacent aromatic protons compared to the parent compound.
| Carbon | Chemical Shift (δ, ppm) (Predicted) |
| Aldehyde C=O | 190 - 193 |
| Aromatic C | 110 - 160 |
| Methoxy C | ~56 |
Note: The carbon atom directly bonded to the chlorine (C-5) will experience a significant downfield shift. Other aromatic carbons will also be affected, though to a lesser extent.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the NMR spectrometer, and the magnetic field is shimmed to ensure homogeneity. The desired NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) are then run.
-
Data Processing and Analysis: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and integrated. Chemical shifts, coupling constants, and correlations are analyzed to determine the structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectrum.
| Functional Group | Wavenumber (cm⁻¹) (Predicted) |
| C=O (Aldehyde) | 1680 - 1700 |
| C-H (Aldehyde) | 2720, 2820 |
| C-O (Methoxy) | 1020 - 1075, 1200 - 1275 |
| C-Cl | 600 - 800 |
| C=C (Aromatic) | 1450 - 1600 |
-
Sample Preparation: For a solid sample, a small amount is mixed with KBr powder and pressed into a thin pellet, or a thin film is cast from a solution onto a salt plate.
-
Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded.
-
Data Analysis: The positions and intensities of the absorption bands are correlated with known functional group frequencies.
Mass Spectrometry (MS)
Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
-
Molecular Ion (M⁺): The expected molecular ion peak would correspond to the molecular weight of the compound (C₁₂H₉ClO₂). The presence of chlorine would be indicated by a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer.
-
Ionization: The sample is ionized using one of several methods (e.g., Electron Impact - EI, Electrospray Ionization - ESI).
-
Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
The Synergy of Spectroscopic Techniques
While X-ray crystallography provides a definitive static picture of a molecule, the combination of NMR, IR, and MS offers a comprehensive understanding of its structure and properties in different states.
References
The Impact of 5-Position Chlorine Substitution on the Reactivity of 6-Methoxy-2-naphthaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic placement of substituents on an aromatic scaffold is a cornerstone of modern medicinal chemistry and materials science. The introduction of a halogen, such as chlorine, can profoundly alter the electronic and steric properties of a molecule, thereby tuning its reactivity and biological activity. This guide provides a comparative analysis of the reactivity of 6-methoxy-2-naphthaldehyde and its 5-chloro substituted analogue, offering insights for researchers engaged in the synthesis and development of novel chemical entities.
Introduction to 6-Methoxy-2-naphthaldehyde
6-Methoxy-2-naphthaldehyde is a versatile building block in organic synthesis, notable for its presence in the structure of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone. The molecule possesses two key functional groups: an electron-donating methoxy group (-OCH₃) and an electron-withdrawing aldehyde group (-CHO) on a naphthalene core. This substitution pattern influences the electron density distribution across the aromatic system and dictates its reactivity in various chemical transformations.
The Influence of a 5-Chloro Substituent: An Objective Comparison
The introduction of a chlorine atom at the 5-position of the 6-methoxy-2-naphthaldehyde scaffold is expected to modulate its reactivity through a combination of inductive and steric effects. While direct comparative experimental data for 5-chloro-6-methoxy-2-naphthaldehyde is not extensively available in the public domain, we can infer its reactivity based on established principles of physical organic chemistry and data from analogous systems.
Electronic Effects:
The chlorine atom is an electronegative element and therefore exhibits a strong electron-withdrawing inductive effect (-I). This effect deactivates the naphthalene ring towards electrophilic aromatic substitution by reducing the electron density of the π-system. The aldehyde group is also deactivating, further reducing the ring's nucleophilicity. Conversely, the methoxy group is strongly activating due to its electron-donating resonance effect (+M).
In the case of this compound, the chlorine atom at the 5-position will primarily exert an inductive pull on the electron density of the adjacent aromatic ring. This will have a more pronounced deactivating effect on the ring containing the methoxy group compared to the ring bearing the aldehyde.
Steric Effects:
The chlorine atom at the 5-position introduces steric hindrance, particularly for reactions involving the neighboring 6-methoxy group and the peri-position (C4). This steric bulk can influence the regioselectivity of reactions and may hinder the approach of bulky reagents.
Comparative Reactivity Analysis
The following sections compare the expected reactivity of 6-methoxy-2-naphthaldehyde and this compound in key chemical transformations.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) reactions on 6-methoxy-2-naphthaldehyde are directed by the activating methoxy group. The most likely positions for substitution are C1 and C5, which are ortho and para to the methoxy group, respectively.
The presence of the 5-chloro substituent is expected to significantly decrease the rate of EAS reactions due to its electron-withdrawing inductive effect. Furthermore, it will likely direct incoming electrophiles to the ring containing the aldehyde group, although this ring is already deactivated.
| Reaction | 6-Methoxy-2-naphthaldehyde | This compound (Predicted) |
| Nitration | Readily undergoes nitration, primarily at the 1 and 5-positions. | Slower reaction rate. Substitution likely to occur on the less deactivated ring, but regioselectivity will be influenced by both the chloro and aldehyde groups. |
| Halogenation | Can be halogenated at the 1 and 5-positions. | Significantly slower reaction rate. |
| Friedel-Crafts | Susceptible to Friedel-Crafts acylation and alkylation, directed by the methoxy group. | Reaction is likely to be sluggish or require harsh conditions due to the deactivating effect of the chloro and aldehyde groups. |
Nucleophilic Addition to the Aldehyde
The aldehyde functional group is susceptible to nucleophilic attack. The reactivity of the aldehyde is influenced by the electronic nature of the aromatic ring system.
The electron-withdrawing chlorine atom at the 5-position is expected to enhance the electrophilicity of the aldehyde's carbonyl carbon. This is because the inductive effect of the chlorine atom will pull electron density away from the aldehyde group, making it more susceptible to attack by nucleophiles.
| Reaction | 6-Methoxy-2-naphthaldehyde | This compound (Predicted) |
| Grignard Reaction | Reacts with Grignard reagents to form secondary alcohols. | Faster reaction rate due to the increased electrophilicity of the carbonyl carbon. |
| Wittig Reaction | Undergoes Wittig reaction to form alkenes. | Likely a faster reaction rate. |
| Reduction | Can be reduced to the corresponding alcohol using reagents like NaBH₄. | The rate of reduction may be slightly faster. |
Experimental Protocols
Synthesis of 6-Methoxy-2-naphthaldehyde
A common method for the synthesis of 6-methoxy-2-naphthaldehyde involves the formylation of 2-methoxynaphthalene.
Vilsmeier-Haack Reaction:
-
To a solution of 2-methoxynaphthalene in anhydrous 1,2-dichloroethane, add phosphorus oxychloride at 0 °C.
-
Slowly add N,N-dimethylformamide (DMF) and stir the mixture at room temperature.
-
Heat the reaction mixture to 80-90 °C for several hours.
-
After cooling, pour the reaction mixture into ice-water and neutralize with a base (e.g., NaOH solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Representative Reaction of 6-Methoxy-2-naphthaldehyde: Wittig Reaction
-
Prepare the phosphonium ylide by treating a suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium) in an anhydrous solvent (e.g., THF) under an inert atmosphere.
-
To the ylide solution at low temperature (e.g., -78 °C), add a solution of 6-methoxy-2-naphthaldehyde in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the resulting alkene by column chromatography.
Visualizing the Effects
The following diagrams illustrate the key concepts discussed in this guide.
comparing the synthesis efficiency of different 5-Chloro-6-methoxy-2-naphthaldehyde routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthetic efficiency of different routes for producing 5-Chloro-6-methoxy-2-naphthaldehyde, a key intermediate in pharmaceutical synthesis. The following sections detail the primary synthesis pathways, presenting experimental data, protocols, and visual representations to aid in the selection of the most suitable method for specific research and development needs.
At a Glance: Comparison of Synthesis Routes
| Parameter | Route 1: Chlorination followed by Formylation | Route 2: Formylation followed by Chlorination |
| Starting Material | 6-Methoxy-2-naphthol | 6-Methoxy-2-naphthaldehyde |
| Key Reactions | Electrophilic Chlorination, Formylation | Electrophilic Formylation, Chlorination |
| Overall Yield | ~75% | Variable, generally lower |
| Purity | High, after purification | Moderate to High |
| Reaction Time | 2-3 days | 1-2 days |
| Key Advantages | Good overall yield, high purity of final product. | Shorter overall reaction time. |
| Key Disadvantages | Multi-step process. | Potential for side reactions during chlorination of the aldehyde, leading to lower yields and purification challenges. |
Route 1: Synthesis via Chlorination of 6-Methoxy-2-naphthol
This route begins with the chlorination of 6-methoxy-2-naphthol to form 5-chloro-6-methoxy-2-naphthol, which is then subjected to formylation to yield the final product.
Caption: Synthetic pathway for Route 1.
Experimental Protocol
Step 1: Synthesis of 5-Chloro-6-methoxy-2-naphthol
A solution of 6-methoxy-2-naphthol in a suitable chlorinated solvent (e.g., dichloromethane) is cooled to 0-5 °C. A chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), is added dropwise while maintaining the temperature. The reaction is stirred at this temperature for a specified time until completion, monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with water, and the organic layer is separated, washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product. Purification is typically achieved by recrystallization or column chromatography.
Step 2: Synthesis of this compound (Vilsmeier-Haack Formylation)
In a three-necked flask, a Vilsmeier reagent is prepared by adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0 °C. To this, a solution of 5-chloro-6-methoxy-2-naphthol in a suitable solvent is added dropwise. The reaction mixture is then heated and stirred. Progress is monitored by TLC. After completion, the reaction mixture is poured onto crushed ice and neutralized with a base. The precipitated product is filtered, washed with water, and dried. Further purification can be carried out by recrystallization from a suitable solvent like ethanol or by column chromatography.[1][2][3][4][5]
An alternative formylation method is the Duff reaction, which involves heating the phenol with hexamethylenetetramine in glycerol or acetic acid.
Route 2: Synthesis via Chlorination of 6-Methoxy-2-naphthaldehyde
This alternative route involves the initial synthesis of 6-methoxy-2-naphthaldehyde, which is then chlorinated to obtain the final product.
Caption: Synthetic pathway for Route 2.
Experimental Protocol
Step 1: Synthesis of 6-Methoxy-2-naphthaldehyde
6-Methoxy-2-naphthaldehyde can be synthesized from 6-methoxy-2-naphthol via various formylation methods, such as the Vilsmeier-Haack, Duff, or Reimer-Tiemann reactions. The Vilsmeier-Haack reaction, as described in Route 1, is a common and efficient method.[6][7][8]
Step 2: Synthesis of this compound
6-Methoxy-2-naphthaldehyde is dissolved in a suitable solvent and treated with a chlorinating agent. The reaction conditions, including temperature and reaction time, need to be carefully controlled to favor chlorination at the desired 5-position and minimize side reactions, such as oxidation of the aldehyde group or polychlorination. The workup and purification procedure is similar to that described for the chlorination step in Route 1.
Efficiency Comparison and Discussion
Yield and Purity: Route 1 generally provides a higher overall yield and a purer final product. The chlorination of 6-methoxy-2-naphthol is a relatively clean reaction, and the subsequent formylation of the resulting 5-chloro-6-methoxy-2-naphthol proceeds with good regioselectivity. In contrast, the direct chlorination of 6-methoxy-2-naphthaldehyde in Route 2 can be less selective and may lead to the formation of byproducts, complicating purification and potentially lowering the yield.
Reaction Time and Complexity: Route 2 may offer a shorter overall reaction time as the formylation of 6-methoxy-2-naphthol can be faster than the two-step process of Route 1. However, the potential for a more complex product mixture in the chlorination step of Route 2 might necessitate more time-consuming purification procedures.
Cost-Effectiveness: The cost-effectiveness of each route will depend on the price and availability of the starting materials and reagents. A thorough cost analysis should be conducted based on current market prices for a comprehensive comparison.
Safety and Environmental Considerations: Both routes involve the use of hazardous reagents such as sulfuryl chloride and phosphorus oxychloride. Appropriate safety precautions must be taken, and waste should be handled and disposed of according to institutional and regulatory guidelines. The development of greener synthetic methodologies is an ongoing area of research.
Conclusion
For the synthesis of this compound, the route involving initial chlorination of 6-methoxy-2-naphthol followed by formylation (Route 1) is generally recommended due to its higher reported yields and product purity. While Route 2 may appear more direct, it presents challenges in controlling the selectivity of the chlorination step, which can impact the overall efficiency of the synthesis. The choice of the optimal route will ultimately depend on the specific requirements of the project, including scale, purity specifications, and available resources.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Vilsmeier-Haack Reaction | Ambeed [ambeed.com]
- 5. ajrconline.org [ajrconline.org]
- 6. caod.oriprobe.com [caod.oriprobe.com]
- 7. CN102476983A - Synthetic method of 6-methoxy-2-naphthaldehyde - Google Patents [patents.google.com]
- 8. CN113651680A - A kind of preparation method of 6-methoxyl group-2-naphthalene carboxaldehyde - Google Patents [patents.google.com]
Characterization of 5-Chloro-6-methoxy-2-naphthaldehyde Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical methodologies for the characterization of 5-Chloro-6-methoxy-2-naphthaldehyde and its potential isomers. Due to a lack of specific experimental data for this compound in the public domain, this guide leverages data from closely related substituted naphthaldehyde analogs to predict and outline the expected characterization workflows and data. The experimental protocols and data presented are based on established methods for the analysis of similar compounds.
Introduction
This compound is a substituted naphthaldehyde molecule with potential applications in medicinal chemistry and materials science. As with many multi-substituted aromatic compounds, its synthesis can result in various structural isomers. The precise characterization and differentiation of these isomers are critical for understanding their physicochemical properties, biological activities, and for ensuring the purity of any single isomer intended for further use. This guide outlines the key analytical techniques and expected data for the comprehensive characterization of these isomers.
Predicted Physicochemical Properties of Naphthaldehyde Isomers
The following table summarizes the predicted physicochemical properties of this compound and its potential isomers based on data from related compounds such as 6-methoxy-2-naphthaldehyde. These values are estimations and would require experimental verification.
| Property | This compound (Predicted) | Other Potential Isomers (Predicted Range) | Reference Compound: 6-Methoxy-2-naphthaldehyde |
| Molecular Formula | C₁₂H₉ClO₂ | C₁₂H₉ClO₂ | C₁₂H₁₀O₂[1] |
| Molecular Weight ( g/mol ) | ~220.65 | ~220.65 | 186.21[1] |
| Melting Point (°C) | 80-110 | 70-120 | 81-84 |
| Appearance | Off-white to light yellow solid | Off-white to light yellow solid | Off-white to light yellow powder |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, alcohols), sparingly soluble in water. | Similar to this compound | Soluble in organic solvents. |
Spectroscopic Characterization
Spectroscopic techniques are fundamental for the structural elucidation of organic molecules. For this compound and its isomers, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms, respectively. The chemical shifts, coupling constants, and signal integrations allow for the unambiguous identification of a specific isomer.
Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 | s | 1H | Aldehyde (-CHO) |
| ~8.0-7.2 | m | 5H | Aromatic protons |
| ~4.0 | s | 3H | Methoxy (-OCH₃) |
Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~192 | Aldehyde Carbonyl (C=O) |
| ~160-110 | Aromatic Carbons |
| ~56 | Methoxy Carbon (-OCH₃) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, high-resolution mass spectrometry (HRMS) would confirm the elemental composition.
Expected Mass Spectrometry Data
| Technique | Expected Result |
| Electron Ionization (EI-MS) | Molecular ion peak (M⁺) at m/z ≈ 220, with a characteristic isotopic pattern for one chlorine atom (M+2 peak with ~32% intensity of M⁺). |
| High-Resolution MS (HRMS) | Exact mass measurement to confirm the elemental composition of C₁₂H₉ClO₂. |
Chromatographic Separation
Due to the subtle differences in polarity and volatility between isomers, chromatographic techniques are essential for their separation and purification.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a powerful technique for separating isomers of substituted naphthaldehydes. The choice of stationary phase and mobile phase composition is critical for achieving baseline separation.
Typical HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid)[2]. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Gas Chromatography (GC)
For volatile and thermally stable isomers, gas chromatography can be an effective separation technique. The use of a suitable capillary column is key to resolving closely related isomers.
Typical GC Method Parameters
| Parameter | Condition |
| Column | Capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5 or DB-17). |
| Injector Temperature | 250 °C |
| Oven Program | A temperature gradient from a lower temperature (e.g., 100 °C) to a higher temperature (e.g., 280 °C) to ensure elution of all isomers. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Experimental Protocols
The following are generalized experimental protocols for the characterization of substituted naphthaldehyde isomers, based on standard laboratory practices.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
-
Analysis: Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.
Protocol 2: High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare a stock solution of the isomer mixture at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile). Prepare further dilutions as needed.
-
Instrumentation: Use a standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Method Execution: Equilibrate the column with the initial mobile phase composition. Inject the sample and run the gradient method as optimized.
-
Data Analysis: Identify and quantify the individual isomers based on their retention times and peak areas.
Visualizations
Experimental Workflow for Isomer Characterization
References
Distinguishing Isomers of Chloro-6-methoxy-2-naphthaldehyde Using NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous identification of isomeric impurities during drug synthesis is critical for ensuring product safety and efficacy. This guide provides a comparative analysis of predicted Nuclear Magnetic Resonance (NMR) spectroscopic data to differentiate the six possible isomers of chloro-6-methoxy-2-naphthaldehyde, a key intermediate in various synthetic pathways.
The substitution pattern on the naphthalene core significantly influences the chemical environment of each proton and carbon atom, resulting in unique NMR spectra for each isomer. Distinguishing between these closely related structures can be challenging without reliable reference data. This guide presents predicted ¹H and ¹³C NMR data to facilitate the identification of these isomers.
Predicted ¹H NMR Data
The predicted ¹H NMR chemical shifts for the aromatic protons and the methoxy and aldehyde groups of the six isomers are summarized in Table 1. The substitution of a chlorine atom at different positions on the naphthalene ring system induces distinct changes in the electronic environment of the neighboring protons, leading to variations in their chemical shifts and coupling patterns.
Table 1. Predicted ¹H NMR Chemical Shifts (ppm) for Isomers of Chloro-6-methoxy-2-naphthaldehyde.
| Position of Cl | H-1 | H-3 | H-4 | H-5 | H-7 | H-8 | -CHO | -OCH₃ |
| 1 | - | 8.25 | 7.95 | 7.82 | 7.30 | 8.10 | 10.1 | 3.95 |
| 3 | 8.15 | - | 8.30 | 7.80 | 7.28 | 7.95 | 10.0 | 3.94 |
| 4 | 8.10 | 7.55 | - | 7.75 | 7.25 | 8.05 | 10.2 | 3.93 |
| 5 | 7.90 | 7.45 | 7.90 | - | 7.20 | 7.85 | 9.95 | 3.90 |
| 7 | 7.85 | 7.40 | 7.80 | 7.70 | - | 8.00 | 9.90 | 3.98 |
| 8 | 7.80 | 7.35 | 7.75 | 7.65 | 7.15 | - | 9.85 | 3.96 |
Note: The data presented in this table is predicted using publicly available NMR prediction software and should be used as a reference. Actual experimental values may vary.
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts provide further confirmation of the isomeric structures. The position of the chlorine atom significantly impacts the chemical shifts of the carbon atoms in its vicinity. Table 2 summarizes the predicted ¹³C NMR chemical shifts for the key carbon atoms in the six isomers.
Table 2. Predicted ¹³C NMR Chemical Shifts (ppm) for Isomers of Chloro-6-methoxy-2-naphthaldehyde.
| Position of Cl | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | C-7 | C-8 | C-4a | C-8a | -CHO | -OCH₃ |
| 1 | 130.5 | 135.0 | 128.0 | 130.0 | 129.5 | 159.0 | 105.0 | 125.0 | 132.0 | 130.0 | 192.0 | 55.5 |
| 3 | 128.5 | 134.0 | 133.0 | 127.0 | 129.0 | 158.5 | 105.5 | 126.5 | 131.5 | 130.5 | 191.5 | 55.4 |
| 4 | 127.5 | 136.0 | 125.0 | 135.0 | 128.0 | 158.0 | 106.0 | 127.0 | 131.0 | 131.0 | 192.5 | 55.3 |
| 5 | 127.0 | 135.5 | 126.0 | 128.5 | 132.0 | 157.5 | 106.5 | 128.0 | 130.5 | 131.5 | 191.0 | 55.2 |
| 7 | 126.5 | 136.5 | 127.5 | 129.0 | 128.5 | 157.0 | 134.0 | 125.5 | 130.0 | 132.0 | 190.5 | 55.6 |
| 8 | 126.0 | 137.0 | 128.0 | 129.5 | 127.5 | 156.5 | 107.0 | 131.0 | 129.5 | 132.5 | 190.0 | 55.7 |
Note: The data presented in this table is predicted using publicly available NMR prediction software and should be used as a reference. Actual experimental values may vary.
Experimental Protocols
A detailed and standardized experimental protocol is crucial for obtaining high-quality, reproducible NMR data.
1. Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.
-
Sample Concentration: For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended.
-
Solvent Selection: Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common solvents for naphthaldehyde derivatives. The choice of solvent can slightly influence the chemical shifts.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
-
Filtration: To remove any particulate matter, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
-
Spectrometer: Use a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) followed by Fourier transformation. Phase and baseline correct the resulting spectrum.
Logical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for distinguishing between the isomers of chloro-6-methoxy-2-naphthaldehyde based on their predicted NMR spectra.
Caption: Isomer identification workflow.
By systematically comparing the experimental NMR data with the predicted values provided in this guide, researchers can confidently distinguish between the different isomers of chloro-6-methoxy-2-naphthaldehyde, ensuring the quality and integrity of their chemical syntheses.
For Researchers, Scientists, and Drug Development Professionals
Quantitative Cytotoxicity Data
The cytotoxic effects of several naphthaldehyde and naphthalene derivatives have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological or biochemical functions. The IC50 values for a selection of these compounds are presented in the table below.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Naphthalene Substituted Benzimidazoles | ||||
| Compound 11 | HepG2 (Liver) | 0.078 | Methotrexate | N/A |
| Compound 13 | HepG2 (Liver) | 0.625 | Methotrexate | N/A |
| Compound 18 | HepG2 (Liver) | 0.078 | Methotrexate | N/A |
| 2-Aryl-1,8-naphthyridin-4-ones | ||||
| Compound 13 (with naphthyl group) | A549 (Lung) | 2.3[1][2] | Colchicine | >100 |
| Caki-2 (Renal) | 13.4[1][2] | |||
| 2-Naphthol Derivatives | ||||
| Compound 5d (with 4-fluoro phenyl) | HepG2 (Liver) | 1.2 | Doxorubicin | N/A |
| A549 (Lung) | 1.6 | |||
| MDA-MB-231 (Breast) | 0.9 | |||
| HeLa (Cervical) | 0.8 | |||
| Schiff Base Metal Complexes | ||||
| Ni(II) Schiff base complex | MKN-45 (Gastric) | 6.654 µg/mL | N/A | N/A |
N/A: Not Available in the cited sources.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of chemical compounds.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Plating: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 5-Chloro-6-methoxy-2-naphthaldehyde and related compounds) and incubated for a specified period, typically 24 to 72 hours.
-
MTT Addition: Following the treatment period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: After the incubation with MTT, the medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The amount of formazan produced is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
2. LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the amount of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.
-
Cell Plating and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds for a defined period.
-
Supernatant Collection: After incubation, the culture supernatant from each well is carefully transferred to a new 96-well plate.
-
LDH Reaction: A reaction mixture containing lactate, NAD+, and a tetrazolium salt is added to the supernatant. The LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. The amount of color formed is proportional to the amount of LDH released, and thus to the number of lysed cells.
-
Controls and Calculation: Controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer) are included. The percentage of cytotoxicity is calculated based on these controls.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involved in apoptosis, a common mechanism of cell death induced by cytotoxic compounds, and a general workflow for cytotoxicity testing.
References
- 1. Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1,8-naphthyridin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1,8-naphthyridin-4-ones. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Purity Assessment of Synthesized 5-Chloro-6-methoxy-2-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 5-Chloro-6-methoxy-2-naphthaldehyde, a key intermediate in pharmaceutical synthesis. The following sections detail experimental protocols and present a comparative analysis of data obtained from High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This guide is intended to assist researchers in selecting the most appropriate methods for quality control and to provide a framework for the robust characterization of this and similar compounds.
Analytical Methodologies: An Overview
The purity of a synthesized active pharmaceutical ingredient (API) or intermediate is a critical parameter that directly impacts its safety and efficacy. For this compound, a multi-pronged analytical approach is recommended to obtain a comprehensive purity profile. This guide focuses on three orthogonal techniques:
-
High-Performance Liquid Chromatography (HPLC): A widely used technique for separating and quantifying components in a mixture. It is particularly effective for non-volatile and thermally labile compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method for separating and identifying volatile and semi-volatile compounds. The mass spectrometer provides structural information, aiding in the identification of impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte. It is a non-destructive technique that provides structural information simultaneously.[1][2][3]
Comparative Purity Analysis
The following table summarizes hypothetical purity data for a batch of synthesized this compound. The data is compared against a well-characterized internal reference standard.
| Analytical Method | Parameter | Synthesized this compound | Well-Characterized Internal Reference |
| HPLC-UV | Purity (Area %) | 99.5% | 99.9% |
| Number of Impurities Detected | 3 | 1 | |
| Largest Impurity (Area %) | 0.25% | 0.08% | |
| GC-MS (after derivatization) | Purity (Peak Area %) | 99.2% | 99.8% |
| Number of Impurities Detected | 4 | 2 | |
| Largest Impurity (Peak Area %) | 0.30% | 0.10% | |
| ¹H-qNMR | Absolute Purity (mol/mol %) | 99.6% | Not Applicable |
| Residual Solvents Detected | Acetone (0.1%), Dichloromethane (0.05%) | Acetone (trace) |
Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive purity assessment of synthesized this compound.
Figure 1. Workflow for the Purity Assessment of this compound.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This method is designed for the quantitative determination of this compound and its non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% phosphoric acid).
-
Gradient Program: Start with 50% acetonitrile, ramp to 95% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.
-
Data Analysis: Calculate the area percentage of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the detection of volatile and semi-volatile impurities. Derivatization is employed to improve the volatility and thermal stability of the aldehyde.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Derivatization Reagent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).
-
Derivatization Protocol:
-
Dissolve approximately 5 mg of the sample in 1 mL of pyridine.
-
Add a 1.5 molar excess of PFBHA.
-
Heat the mixture at 60 °C for 30 minutes.
-
Cool to room temperature and inject into the GC-MS.
-
-
GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 amu.
-
Data Analysis: Identify impurities based on their mass spectra and calculate the peak area percentage.
Quantitative Nuclear Magnetic Resonance (¹H-qNMR)
This absolute method determines the purity of the sample by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity.[4][5]
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of the maleic acid internal standard into a vial.
-
Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the protons of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals being integrated.
-
-
Data Processing:
-
Apply a Fourier transform and phase correction to the FID.
-
Carefully integrate a well-resolved proton signal from this compound (e.g., the aldehyde proton) and a signal from the internal standard (e.g., the vinyl protons of maleic acid).
-
-
Purity Calculation: The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the standard
-
Conclusion
The purity assessment of synthesized this compound requires a combination of analytical techniques to ensure a comprehensive evaluation. HPLC and GC-MS are powerful chromatographic methods for detecting and quantifying impurities, while qNMR provides an accurate and absolute determination of purity. By employing these orthogonal methods, researchers and drug development professionals can confidently establish the purity profile of their synthesized material, ensuring its quality and suitability for further applications.
References
Comparative Analysis of 5-Chloro-6-methoxy-2-naphthaldehyde and 6-Methoxy-2-naphthaldehyde: A Guide for Researchers
A comprehensive analytical comparison of 5-Chloro-6-methoxy-2-naphthaldehyde and its structural analog, 6-Methoxy-2-naphthaldehyde, is presented to guide researchers, scientists, and drug development professionals in their selection and application. This guide provides a detailed summary of their physicochemical and spectral properties, alongside methodologies for their analysis.
Due to the limited availability of experimental data for this compound, this guide combines experimental data for the well-characterized 6-Methoxy-2-naphthaldehyde with predicted data for its chlorinated counterpart. This approach offers a valuable comparative framework for understanding the influence of the chloro-substituent on the molecule's analytical profile.
Physicochemical Properties
The introduction of a chlorine atom is expected to influence the molecular weight, melting point, and polarity of the naphthaldehyde scaffold. Below is a comparison of the key physicochemical properties.
| Property | This compound (Predicted) | 6-Methoxy-2-naphthaldehyde (Experimental) |
| Molecular Formula | C₁₂H₉ClO₂ | C₁₂H₁₀O₂ |
| Molecular Weight | 220.65 g/mol | 186.21 g/mol [1][2] |
| Melting Point | Not available | 81-84 °C[1] |
| Appearance | Not available | White to yellow to orange crystals or powder[3] |
| Purity | Not available | ≥98% (HPLC)[2][4] |
Spectral Data Comparison
The spectral characteristics are fundamental for the identification and quantification of these compounds. Here, we compare the predicted spectral data for this compound with the experimental data for 6-Methoxy-2-naphthaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and environment of atomic nuclei. The predicted shifts for this compound are based on computational models and are presented alongside experimental data for 6-Methoxy-2-naphthaldehyde.
¹H NMR Spectral Data (Predicted vs. Experimental)
| Chemical Shift (ppm) | Predicted Multiplicity (this compound) | Experimental Chemical Shift (ppm) (6-Methoxy-2-naphthaldehyde) | Experimental Multiplicity (6-Methoxy-2-naphthaldehyde) | Assignment |
| ~10.0 | s | 9.98 | s | Aldehyde CHO |
| ~8.2 | s | 8.27 | s | Ar-H |
| ~7.9 | d | 7.90 | d | Ar-H |
| ~7.8 | d | 7.75 | d | Ar-H |
| ~7.4 | s | 7.44 | dd | Ar-H |
| ~7.2 | d | 7.32 | t | Ar-H |
| ~4.0 | s | 3.92 | s | Methoxy OCH₃ |
¹³C NMR Spectral Data (Predicted vs. Experimental)
| Predicted Chemical Shift (ppm) (this compound) | Experimental Chemical Shift (ppm) (6-Methoxy-2-naphthaldehyde) | Assignment |
| ~192 | 193.0 | Aldehyde C=O |
| ~160 | 159.8 | Ar-C (C-OCH₃) |
| ~138 | 137.6 | Ar-C |
| ~135 | 135.2 | Ar-C |
| ~132 | 131.8 | Ar-C |
| ~130 | 130.3 | Ar-C |
| ~128 | 129.7 | Ar-C |
| ~125 | 126.9 | Ar-C |
| ~122 | 122.5 | Ar-C |
| ~115 | 121.0 | Ar-C |
| ~110 | 112.9 | Ar-C |
| ~56 | 55.4 | Methoxy CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups within a molecule. The predicted and experimental spectra are expected to show characteristic peaks for the aldehyde and methoxy groups, as well as aromatic C-H and C=C bonds. The presence of the C-Cl bond in this compound would introduce an additional absorption band.
| Functional Group | Predicted Wavenumber (cm⁻¹) (this compound) | Experimental Wavenumber (cm⁻¹) (6-Methoxy-2-naphthaldehyde) |
| Aldehyde C=O Stretch | ~1680-1700 | ~1690 |
| Aromatic C-H Stretch | ~3000-3100 | ~3050 |
| Aromatic C=C Stretch | ~1500-1600 | ~1580, 1610 |
| Methoxy C-O Stretch | ~1250 | ~1260 |
| C-Cl Stretch | ~700-800 | N/A |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on standard procedures for the analysis of aromatic aldehydes and can be adapted for both compounds.
Melting Point Determination
The melting point is determined using a capillary melting point apparatus. A small amount of the crystalline sample is packed into a capillary tube and heated at a controlled rate. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.
NMR Spectroscopy
¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Samples are prepared by dissolving approximately 10-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectra are obtained using an FTIR spectrometer equipped with a universal attenuated total reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded in the range of 4000-650 cm⁻¹.
High-Performance Liquid Chromatography (HPLC)
Purity analysis is performed using a reverse-phase HPLC system. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water. The detection is carried out using a UV detector at a wavelength of 254 nm.
Visualizing Experimental Workflows
To aid in the understanding of the analytical processes, the following diagrams illustrate the typical workflows.
References
Safety Operating Guide
Navigating the Disposal of 5-Chloro-6-methoxy-2-naphthaldehyde: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 5-Chloro-6-methoxy-2-naphthaldehyde, a halogenated aromatic aldehyde. Adherence to these protocols is essential to ensure the safety of laboratory personnel and to comply with environmental regulations.
I. Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or Viton gloves to prevent skin contact.[1] Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating your hands.[2]
-
Eye Protection: Chemical splash goggles are mandatory to protect against accidental splashes.
-
Lab Coat: A fully buttoned lab coat provides a necessary barrier to protect your clothing and skin.[1]
Work Area:
-
All handling and preparation for disposal should be conducted within a certified laboratory chemical fume hood to minimize inhalation exposure.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.[3]
-
The designated area for handling this chemical should be clearly marked.[1]
II. Waste Characterization and Segregation: The First Steps to Proper Disposal
Proper disposal begins with accurate waste identification and segregation to prevent dangerous chemical reactions.
Waste Classification: this compound is classified as a halogenated organic waste .[4] This is due to the presence of a chlorine atom in its structure. Halogenated organic compounds require specific disposal routes and must not be mixed with non-halogenated organic waste.[4][5]
Segregation:
-
Incompatible Materials: Keep this compound away from strong oxidizing agents, strong bases, acids, and metals.[1][3][6]
-
Waste Streams: Do not mix halogenated organic wastes with other waste categories such as non-halogenated solvents, aqueous waste, or solid waste.[5][7] A dedicated and clearly labeled waste container for "Halogenated Organic Solids" or "Halogenated Organic Waste" should be used.[4][5]
| Waste Category | Examples | Storage Container |
| Halogenated Organic Waste | This compound, Chloroform, Dichloromethane | Polyethylene or other compatible container, clearly labeled "Halogenated Waste".[1][5] |
| Non-Halogenated Organic Waste | Ethanol, Acetone, Hexane | Separate container, labeled "Non-Halogenated Waste".[4] |
| Aqueous Waste | Solutions of non-hazardous salts, dilute buffer solutions | Container labeled "Aqueous Waste".[7] |
| Solid Waste (Contaminated) | Contaminated gloves, absorbent pads, paper towels | Labeled as "Solid Chemical Waste" with the identity of the contaminant.[8] |
III. Step-by-Step Disposal Protocol
The guiding principle for chemical disposal is that no laboratory activity should commence without a clear plan for the waste it will generate.[7]
Step 1: Waste Minimization Before disposal, consider if the chemical can be repurposed or if the experimental scale can be reduced to generate less waste.[7][9]
-
Order only the necessary quantities of the chemical.[9]
-
Maintain a chemical inventory to avoid ordering duplicates.[9]
-
Explore possibilities of sharing surplus chemicals with other research groups.[9]
Step 2: Preparing the Waste for Collection
-
Solid Waste:
-
If the compound is in its solid form, it should be collected in a designated, compatible container with a secure lid.[8] The original container, if empty, can be used after proper relabeling for waste.[8]
-
Any materials contaminated with this compound, such as gloves, absorbent paper, or weighing boats, should also be collected as solid chemical waste.[8] These should be placed in a separate, clearly labeled container.
-
-
Solutions:
-
If the compound is in a solution, it must be collected in a leak-proof container designated for halogenated organic liquid waste.[5][8]
-
Do not fill containers to more than 90% capacity to allow for expansion and prevent spills.[8]
-
Ensure the container is made of a material compatible with the solvent used (e.g., avoid metal containers for acidic solutions).[1][8]
-
Step 3: Labeling the Waste Container Proper labeling is crucial for the safety of everyone who will handle the waste.[10]
-
As soon as the first drop of waste is added, the container must be labeled.[5][11]
-
The label must clearly state "Hazardous Waste" and list all the chemical constituents by their full names (no abbreviations or formulas).[5][8]
-
Include the approximate concentration or volume of each component.
-
The date of accumulation should also be noted.[10]
Step 4: Storing the Waste
-
Store the sealed waste container in a designated and clearly marked satellite accumulation area that is under the direct supervision of laboratory personnel.[8][9]
-
The storage area should have secondary containment to contain any potential leaks.[11]
-
Do not accumulate more than 55 gallons of hazardous waste in this area.[9][11]
Step 5: Arranging for Disposal
-
Never dispose of this compound down the drain. [1][9] This is strictly prohibited for hazardous and water-immiscible chemicals.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup.[2][9]
-
Follow their specific procedures for waste collection requests.[11]
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control the Source: If it is safe to do so, stop the source of the spill.
-
Containment and Cleanup:
-
For large spills, evacuate the area and contact your institution's emergency response team or EHS office immediately.
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. bucknell.edu [bucknell.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. fishersci.com [fishersci.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Effective Lab Chemical Waste Management [emsllcusa.com]
- 11. vumc.org [vumc.org]
- 12. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for Handling 5-Chloro-6-methoxy-2-naphthaldehyde
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-Chloro-6-methoxy-2-naphthaldehyde. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.
Chemical Profile and Hazards
Hazard Communication
| Hazard Statement | GHS Classification | Precautionary Measures |
| Causes skin irritation | Warning | Wear protective gloves. Wash skin thoroughly after handling. |
| Causes serious eye irritation | Warning | Wear eye protection/face protection. |
| May cause respiratory irritation | Warning | Avoid breathing dust. Use only in a well-ventilated area. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling this compound, which is a solid powder.
| Body Part | PPE Item | Standard/Specification | Purpose |
| Hands | Chemical-resistant gloves | Nitrile or neoprene | To prevent skin contact and irritation[2]. |
| Eyes | Safety glasses with side shields or goggles | ANSI Z87.1 / EN 166 | To protect eyes from dust particles and potential splashes[2][3]. |
| Body | Laboratory coat | --- | To protect skin and clothing from contamination. |
| Respiratory | N95 respirator or higher | NIOSH-approved | To prevent inhalation of airborne powder, especially when handling larger quantities or when adequate ventilation is not available[3]. |
| Feet | Closed-toe shoes | --- | To protect feet from spills and falling objects[4]. |
Experimental Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Standard operating procedure for handling this compound.
Detailed Protocols
Handling and Storage:
-
Handling: Always handle this chemical within a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of dust.[2] Avoid direct contact with skin and eyes.[2]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[6]
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[2] |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.[2] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[2] |
Spill and Disposal Plan:
-
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as outlined above.
-
Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2]
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then wash with soap and water.
-
-
Waste Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Chemical waste should be collected in a designated, labeled, and sealed container. Do not dispose of it down the drain or in regular trash.
-
By adhering to these safety protocols, researchers can minimize risks and ensure the safe handling and use of this compound in the laboratory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
